molecular formula C23H34O5 B569910 Latanoprost acid-d4

Latanoprost acid-d4

Cat. No.: B569910
M. Wt: 394.5 g/mol
InChI Key: HNPFPERDNWXAGS-GPPKKVIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latanoprost (free acid)-d4, with the CAS Number 1224443-47-3, is a deuterated stable isotope-labeled analog of latanoprost free acid, specifically designed for use as an internal standard in quantitative mass spectrometry . This compound is essential for the precise and accurate quantification of latanoprost free acid in complex biological matrices, such as in pharmacokinetic studies, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . The incorporation of four deuterium atoms ([2H]) creates a distinct mass shift from the non-labeled analyte, which allows researchers to correct for variations in sample preparation and instrument analysis, thereby significantly improving data reliability . Latanoprost itself is a prostaglandin F2α analog used to treat ocular hypertension and open-angle glaucoma. It is administered as an ester prodrug, but the active moiety that exerts the therapeutic effect is the free acid, which is released in the cornea . Research into the quantification of this active metabolite is vital for understanding the drug's absorption, distribution, and metabolism. This product, Latanoprost (free acid)-d4, is strictly for research applications and is not intended for human consumption, diagnostic use, or any therapeutic purpose .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-GPPKKVIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Latanoprost acid-d4, a deuterated analog of Latanoprost acid, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, analytical applications, and biological significance.

Core Compound Properties

This compound is a stable, isotopically labeled form of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost.[1] Its primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Latanoprost acid in biological samples.[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement.[2][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₂₃H₃₀D₄O₅[2][4]
Molecular Weight 394.5 g/mol [2][4]
CAS Number 1224443-47-3[2][4]
Appearance A solution in methyl acetate[2][4]
Purity ≥99% deuterated forms (d₁-d₄)[2][4]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.5 mg/ml[2]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDetailsSource
Mass Spectrometry Precursor ion [M+H]⁺ at m/z 395.2, with fragment ions corresponding to successive water losses.[5]
¹H-NMR Spectroscopy Spectral data would be similar to Latanoprost acid, with the absence of signals corresponding to the deuterated positions.[6]
¹³C-NMR Spectroscopy Spectral data would be consistent with the structure of Latanoprost acid, with potential minor shifts due to isotopic effects.[7]

Synthesis and Isotopic Labeling

Synthesis_Workflow Corey_Lactone Corey Lactone Derivative Intermediate1 Key Bicyclic Intermediate Corey_Lactone->Intermediate1 Multi-step synthesis Intermediate2 Prostaglandin Analog Precursor Intermediate1->Intermediate2 Functional group manipulation Deuteration Deuteration Step (e.g., using a deuterated reagent) Intermediate2->Deuteration Latanoprost_Acid_d4 This compound Deuteration->Latanoprost_Acid_d4 Final synthetic steps

A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Latanoprost acid, the non-deuterated counterpart of this compound, is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[1] The binding of Latanoprost acid to the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][10] This signaling is central to its therapeutic effect of lowering intraocular pressure (IOP) in the treatment of glaucoma.[11]

Signaling Pathway

The activation of the FP receptor by Latanoprost acid primarily couples to the Gq alpha subunit of the G-protein complex.[12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.[10] These initial events subsequently activate downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway and the upregulation of matrix metalloproteinases (MMPs).[11] The remodeling of the extracellular matrix in the uveoscleral pathway by MMPs is thought to increase the outflow of aqueous humor, thereby reducing IOP.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor binds & activates Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Ca2_release->PI3K_Akt_mTOR activates MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) PI3K_Akt_mTOR->MMP_Upregulation IOP_Reduction Increased Aqueous Outflow & IOP Reduction MMP_Upregulation->IOP_Reduction

Signaling pathway of Latanoprost acid via the FP receptor.

Analytical Methodology: Quantification by LC-MS/MS

This compound is instrumental for the accurate quantification of Latanoprost acid in biological matrices. A detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is provided below.[5]

Experimental Protocol

Sample Preparation (Aqueous Humor) [5]

  • To 100 µL of aqueous humor, add 80 µL of methanol and 20 µL of this compound internal standard solution (600 ng/mL in methyl acetate).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Sample Preparation (Ciliary Body) [5]

  • To approximately 25 mg of ciliary body tissue, add 1 mL of a 60:40 (v/v) mixture of ethyl acetate and isopropanol.

  • Add 20 µL of the this compound internal standard solution (600 ng/mL).

  • Homogenize the tissue.

  • Centrifuge the sample and collect the organic supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions [5]

  • Column: Octylsilica (C8) column

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (55:45, v/v)

  • Flow Rate: Optimized for separation

  • Injection Volume: 10 µL

Mass Spectrometric Conditions [5]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Transitions:

    • Latanoprost acid: m/z 391.2 → 373.2 (and other fragments)

    • This compound: m/z 395.2 → 377.2 (and other corresponding fragments)

  • Collision Energy: Optimized for each transition (e.g., 6–40 V)

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Aqueous Humor or Ciliary Body) Add_IS Spike with This compound (IS) Biological_Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C8 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, SRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio of Analyte/IS) MS_Detection->Quantification Result Concentration of Latanoprost Acid Quantification->Result

Experimental workflow for the quantification of Latanoprost acid.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Latanoprost acid in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its role as an internal standard in robust analytical methods like LC-MS/MS, make it a critical reagent for pharmacokinetic, pharmacodynamic, and drug metabolism studies of Latanoprost. A thorough understanding of the biological signaling pathways of Latanoprost acid provides the necessary context for interpreting such quantitative data in drug development.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Latanoprost acid-d4, a crucial internal standard for the pharmacokinetic and metabolic studies of Latanoprost. This document provides a comprehensive overview of the synthetic pathway, focusing on the incorporation of deuterium isotopes, detailed experimental protocols, and relevant quantitative data.

Introduction

Latanoprost is a prostaglandin F2α analogue and a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. As a prodrug, Latanoprost is hydrolyzed in the cornea to its biologically active form, Latanoprost acid. To accurately quantify Latanoprost and its metabolites in biological matrices, a stable isotope-labeled internal standard is essential. This compound, with four deuterium atoms on the α-carboxyl chain, serves as an ideal standard for mass spectrometry-based bioanalytical methods.

Synthesis of this compound

The synthesis of this compound follows the well-established convergent synthesis strategy for prostaglandins, originally developed by E.J. Corey. The key step for isotopic labeling involves the use of a deuterated Wittig reagent to introduce the deuterium-labeled α-side chain onto the core cyclopentane intermediate.

Synthetic Scheme Overview

The overall synthetic approach can be summarized in the following key stages:

  • Preparation of the Corey Aldehyde Intermediate: This involves the synthesis of the bicyclic lactone core with the correct stereochemistry for the hydroxyl groups and the ω-side chain.

  • Synthesis of the Deuterated Wittig Reagent: The isotopic label is introduced via the synthesis of (4-carboxybutyl-d4)triphenylphosphonium bromide.

  • Wittig Reaction: The deuterated Wittig reagent is coupled with the Corey aldehyde intermediate to form the full carbon skeleton of this compound.

  • Purification: The final product is purified using chromatographic techniques.

Key Reagents and Intermediates
Compound NameStructureRole
Corey Aldehyde Intermediate (Structure of Corey Aldehyde)Core cyclopentane building block
(4-carboxybutyl-d4)triphenylphosphonium bromide (Structure of Deuterated Wittig Reagent)Introduces the deuterated α-chain
This compoundhttps://chart.googleapis.com/chart?cht=image&chs=300x300&chld=L0&cht=tx&chl=C%E2%82%82%E2%82%83H%E2%82%83%E2%82%80D%E2%82%84O%E2%82%85" width="200"/>[1][2]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound, adapted from established prostaglandin synthesis protocols.[3]

Preparation of the Ylide from (4-carboxybutyl-d4)triphenylphosphonium bromide

Materials:

  • (4-carboxybutyl-d4)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A suspension of (4-carboxybutyl-d4)triphenylphosphonium bromide (66.0 g) in anhydrous THF (200 mL) is stirred in a reaction vessel under an inert atmosphere (e.g., argon).[3]

  • The suspension is cooled to 0-5 °C using an ice bath.[3]

  • Potassium tert-butoxide (33.3 g) is added portion-wise to the stirred suspension.[3]

  • The mixture is then allowed to warm to room temperature and stirred for 0.5 hours, during which a red-orange suspension of the ylide is formed.[3]

Wittig Reaction for the Synthesis of this compound

Materials:

  • Corey aldehyde intermediate [11a]

  • The freshly prepared deuterated ylide suspension from the previous step

  • Anhydrous Tetrahydrofuran (THF)

  • Ice water

Procedure:

  • A solution of the Corey aldehyde intermediate [11a] (13.0 g) in anhydrous THF (100 mL) is prepared.[3]

  • The ylide suspension is cooled to -15 °C.[3]

  • The solution of the Corey aldehyde intermediate is added dropwise to the ylide suspension over 2 hours.[3]

  • The reaction mixture is stirred for 3 hours at -15 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction is quenched by pouring the mixture into ice water (1 L).[3]

Purification of this compound

Procedure:

  • The aqueous mixture from the Wittig reaction is extracted with an organic solvent such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data

ParameterValueReference
Molecular Formula C₂₃H₃₀D₄O₅[1][2]
Molecular Weight 394.54 g/mol [1]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[4][5]
Chemical Purity ≥95% (HPLC)
Appearance Pale yellow oil
Optical Rotation [α]/D 26.0 to 36.0°, c = 0.1 in methanol (for non-deuterated)

Visualization of Latanoprost Metabolism

Latanoprost is a prodrug that undergoes metabolic activation and subsequent degradation. Understanding this pathway is critical for interpreting pharmacokinetic data, where this compound is used as an internal standard.

Latanoprost_Metabolism cluster_eye Ocular Tissues (e.g., Cornea) cluster_systemic Systemic Circulation / Liver Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases Latanoprost_Acid_Systemic Latanoprost Acid Latanoprost_Acid->Latanoprost_Acid_Systemic Absorption into Systemic Circulation Metabolites 1,2-dinor- and 1,2,3,4-tetranor- Latanoprost Acid Latanoprost_Acid_Systemic->Metabolites β-oxidation Excretion Renal Excretion Metabolites->Excretion

Caption: Metabolic pathway of Latanoprost.

The provided DOT script visualizes the metabolic activation of the Latanoprost prodrug to its active acid form within the eye, followed by its systemic metabolism and excretion.

Conclusion

The synthesis of this compound is a critical process for the development and validation of bioanalytical methods used in drug metabolism and pharmacokinetic studies of Latanoprost. The key to the isotopic labeling is the use of a deuterated Wittig reagent, which allows for the precise and stable incorporation of deuterium atoms into the α-carboxyl chain. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug development and analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Latanoprost and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor. This is achieved through its agonistic activity at the prostaglandin F receptor (FP receptor), which initiates a cascade of intracellular signaling events. While the pharmacological profile of latanoprost is well-established, the exploration of its deuterated analogs presents a frontier in optimizing its therapeutic index. Deuteration, the substitution of hydrogen with deuterium, can favorably alter a drug's pharmacokinetic profile by slowing its metabolism, potentially leading to enhanced bioavailability and duration of action. This guide provides a comprehensive overview of the molecular and cellular mechanisms of latanoprost, alongside a discussion on the theoretical advantages and mechanism of action of its deuterated counterparts, supported by detailed experimental protocols and comparative data.

Latanoprost: Mechanism of Action

Latanoprost is an isopropyl ester prodrug that, upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][2] Latanoprost acid is a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4] The primary therapeutic effect of latanoprost is the reduction of intraocular pressure (IOP).[5][6]

Receptor Binding and Activation

Latanoprost acid binds to the FP receptor located in various ocular tissues, most notably the ciliary muscle.[3] This binding initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Primary Effector Pathway: Increased Uveoscleral Outflow

The principal mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[1][4][5] This is in contrast to other classes of glaucoma medications that primarily affect the trabecular meshwork outflow pathway or decrease aqueous humor production.[7] The increase in uveoscleral outflow is a result of complex cellular and tissue remodeling processes within the ciliary muscle and surrounding extracellular matrix.[3][8]

Downstream Signaling Cascades

Activation of the FP receptor by latanoprost acid triggers several intracellular signaling cascades:

  • Phosphoinositide Pathway: The activated FP receptor couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9]

  • Matrix Metalloproteinase (MMP) Upregulation: A key consequence of FP receptor activation is the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-3, and MMP-9, in ciliary muscle cells.[3][8] These enzymes are responsible for the degradation of extracellular matrix components, such as collagen.[3] This enzymatic remodeling of the ciliary muscle and surrounding tissues is believed to reduce the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.[3][8]

  • Rho Kinase Pathway Involvement: While latanoprost's primary action is independent of the Rho kinase (ROCK) pathway, there is evidence of crosstalk between prostaglandin signaling and ROCK signaling. Combination therapies targeting both pathways have shown additive IOP-lowering effects, suggesting distinct but complementary mechanisms.[10][11] The ROCK pathway is known to influence the contractility of the trabecular meshwork cells, another important site for aqueous humor outflow.[12][13]

Deuterated Latanoprost: A Theoretical Perspective

While specific data on a deuterated analog of latanoprost is not extensively available in the public domain, the principles of deuteration in drug development provide a strong rationale for its potential benefits.[14][15][16][17] Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[17] This seemingly minor change can have a significant impact on the physicochemical properties of a molecule, particularly the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[18]

The Kinetic Isotope Effect

The C-D bond is stronger and requires more energy to break than a C-H bond.[18] This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic reactions that involve the cleavage of a C-H bond.[17][18]

Potential Advantages of a Deuterated Latanoprost Analog
  • Improved Metabolic Stability: Latanoprost acid is metabolized in the liver via fatty acid beta-oxidation.[1][19] Strategic deuteration at sites susceptible to metabolic attack could slow this process, leading to a longer systemic half-life.[14][15]

  • Enhanced Ocular Bioavailability and Duration of Action: A slower rate of metabolism within ocular tissues could lead to a higher local concentration of the active drug and a prolonged duration of action, potentially allowing for less frequent dosing.

  • Reduced Formation of Metabolites: By slowing metabolism, deuteration may reduce the formation of certain metabolites, which could potentially alter the side-effect profile of the drug.[14]

It is crucial to note that the benefits of deuteration are not guaranteed and depend on the specific site of deuteration and the drug's metabolic pathways.[18] Extensive preclinical and clinical studies would be required to validate these theoretical advantages for a deuterated latanoprost analog.

Quantitative Data Summary

The following tables summarize key quantitative data for latanoprost. Data for a deuterated analog is not currently available in published literature.

Table 1: Pharmacokinetic Parameters of Latanoprost

ParameterValueReference
Prodrug Latanoprost (isopropyl ester)[1][3]
Active Metabolite Latanoprost Acid[1][2]
Time to Peak Concentration (Aqueous Humor) ~2 hours[1][3]
Plasma Half-life of Latanoprost Acid 17 minutes[1][19]
Metabolism Hydrolysis in cornea; Beta-oxidation in liver[1][19]
Excretion Primarily renal[1][19]

Table 2: Pharmacodynamic Properties of Latanoprost Acid

ParameterValueReference
Target Receptor Prostaglandin F Receptor (FP)[1][2]
Receptor Affinity (Ki) 98 nM[20]
Functional Activity (EC50 at FP receptor) 32-124 nM[20]
IOP Reduction 22-39%[1]
Onset of Action 3-4 hours[1][5]
Peak Effect 8-12 hours[1][5]
Duration of Action At least 24 hours[1][5]

Detailed Experimental Protocols

FP Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of latanoprost acid and its deuterated analog to the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Radioligand: Use a radiolabeled FP receptor agonist, such as [³H]-PGF2α, as the tracer.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (latanoprost acid or its deuterated analog).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Uveoscleral Outflow in Animal Models

Objective: To quantify the effect of latanoprost and its deuterated analog on uveoscleral outflow.

Methodology:

  • Animal Model: Use an appropriate animal model, such as cynomolgus monkeys or mice.

  • Tracer Infusion: Anesthetize the animal and cannulate the anterior chamber of the eye. Infuse a tracer molecule (e.g., FITC-dextran) into the anterior chamber at a constant pressure.

  • Drug Administration: Administer a single topical dose of the test compound (latanoprost or its deuterated analog) or vehicle to one eye.

  • Tissue Collection: After a set period, euthanize the animal and dissect the ocular tissues, including the ciliary body, sclera, choroid, and optic nerve.

  • Tracer Quantification: Quantify the amount of tracer in the dissected tissues using a fluorometer or other appropriate detection method.

  • Calculation of Outflow: Calculate the uveoscleral outflow as the total amount of tracer recovered from the uveoscleral tissues per unit of time.

Quantification of Matrix Metalloproteinase (MMP) Activity

Objective: To assess the effect of latanoprost and its deuterated analog on the activity of MMPs secreted by ciliary muscle cells.

Methodology:

  • Cell Culture: Culture human ciliary muscle cells to near confluence.

  • Treatment: Treat the cells with varying concentrations of latanoprost acid or its deuterated analog for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the conditioned media from the cell cultures.

  • Zymography: Perform gelatin zymography to detect the activity of gelatinases (MMP-2 and MMP-9). Separate the proteins in the conditioned media by SDS-PAGE on a gel containing gelatin. After electrophoresis, incubate the gel in a renaturing buffer and then in a developing buffer to allow for enzymatic activity. Stain the gel with Coomassie Brilliant Blue; areas of enzymatic activity will appear as clear bands against a blue background.

  • Quantification: Quantify the intensity of the bands using densitometry.

Visualizations

Signaling Pathways

Latanoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Gene_Transcription Gene Transcription Ca_Release->Gene_Transcription PKC->Gene_Transcription MMPs MMP Synthesis (MMP-1, -3, -9) Gene_Transcription->MMPs ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Degradation->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of latanoprost acid upon binding to the FP receptor.

Experimental Workflows

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare FP Receptor Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]-PGF2α) Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitor Solutions Competitor_Prep->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting Calculation Calculate IC50 and Ki Values Plotting->Calculation

Caption: Workflow for a radioligand displacement receptor binding assay.

Uveoscleral_Outflow_Measurement_Workflow Anesthesia Anesthetize Animal Model Cannulation Cannulate Anterior Chamber Anesthesia->Cannulation Drug_Admin Administer Test Compound Topically Cannulation->Drug_Admin Tracer_Infusion Infuse Tracer (e.g., FITC-dextran) Drug_Admin->Tracer_Infusion Tissue_Collection Euthanize and Dissect Ocular Tissues Tracer_Infusion->Tissue_Collection Quantification Quantify Tracer in Tissues Tissue_Collection->Quantification Calculation Calculate Uveoscleral Outflow Quantification->Calculation

Caption: Experimental workflow for measuring uveoscleral outflow in an animal model.

Conclusion

Latanoprost remains a cornerstone in the management of glaucoma due to its potent IOP-lowering effect, which is primarily mediated by the enhancement of uveoscleral outflow through FP receptor activation and subsequent extracellular matrix remodeling. The exploration of deuterated analogs of latanoprost offers a promising avenue for further therapeutic optimization. By leveraging the kinetic isotope effect, deuteration has the potential to improve the pharmacokinetic profile of latanoprost, possibly leading to enhanced efficacy, duration of action, and patient compliance. While the theoretical benefits are compelling, rigorous preclinical and clinical evaluation is necessary to ascertain the tangible advantages of a deuterated latanoprost in a clinical setting. The experimental protocols detailed herein provide a framework for such investigations, paving the way for the next generation of glaucoma therapies.

References

Latanoprost Acid-d4: A Technical Guide to its Role as a Metabolite of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost, and the critical role of its deuterated analogue, Latanoprost acid-d4, in bioanalytical studies. Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] As a prodrug, Latanoprost's therapeutic efficacy is dependent on its conversion to Latanoprost acid.[4][5][6][7][8] Understanding the metabolism, pharmacokinetics, and mechanism of action of this active metabolite is paramount for drug development and clinical research. This compound serves as an indispensable tool in these investigations, enabling precise quantification in biological matrices.[9][10]

Metabolism of Latanoprost

Latanoprost is an isopropyl ester prodrug that undergoes a two-step metabolic process. The initial and most critical step for its therapeutic activity occurs locally in the eye.

Step 1: Ocular Bioactivation

Upon topical administration, Latanoprost is absorbed through the cornea.[5][6][11] Within the cornea, esterase enzymes rapidly hydrolyze the isopropyl ester group, converting the inactive Latanoprost into its biologically active form, Latanoprost acid.[4][5][6][7] This bioactivation is essential for the drug's IOP-lowering effect. Studies have shown that this hydrolysis occurs extensively in various human ocular tissues, including the cornea, ciliary body, and choroid.[12]

Step 2: Systemic Metabolism

The Latanoprost acid that reaches the systemic circulation is primarily metabolized in the liver.[5][6][13] The primary metabolic pathway is fatty acid β-oxidation, which shortens the carboxylic acid side chain.[5][6][14] This process results in the formation of the main inactive metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.[6][11][15] These metabolites are then predominantly eliminated via the kidneys, with approximately 88% of a topically administered dose being recovered in the urine.[3][5][6]

G cluster_0 Ocular Compartment cluster_1 Systemic Circulation / Liver cluster_2 Excretion Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Biologically Active) Latanoprost->Latanoprost_Acid Corneal Esterases Systemic_Latanoprost_Acid Latanoprost Acid Latanoprost_Acid->Systemic_Latanoprost_Acid Systemic Absorption Metabolites 1,2-dinor- and 1,2,3,4-tetranor Metabolites (Inactive) Systemic_Latanoprost_Acid->Metabolites Fatty Acid β-Oxidation Urine Renal Excretion (Urine) Metabolites->Urine

Caption: Metabolic pathway of Latanoprost from ocular activation to systemic elimination.

Pharmacokinetics of Latanoprost Acid

The pharmacokinetic profile of Latanoprost is characterized by its rapid conversion to Latanoprost acid and the subsequent swift elimination of the active metabolite from plasma. The highest concentrations of Latanoprost acid are found in the aqueous humor, where it exerts its therapeutic effect.

ParameterValueMatrix/ConditionReference
Peak Concentration (Cmax) 15-30 ng/mLAqueous Humor (Human)[15][16]
53 pg/mLPlasma (Human)[15][16]
Time to Peak (Tmax) ~2 hoursAqueous Humor (Human)[5][6][11]
5 minutesPlasma (Human)[15][16]
Elimination Half-life (t½) 2-3 hoursAqueous Humor (Human)[15][16]
17 minutesPlasma (Human)[5][6][11]
Volume of Distribution (Vd) 0.16 ± 0.02 L/kgHuman[3][5][6]
Systemic Clearance ~7 mL/min/kgHuman[5][6]
Urinary Excretion ~88% (of administered dose)After Topical Dosing[3][5][6]
~98% (of administered dose)After IV Dosing[5][6]

Mechanism of Action and Signaling Pathway

Latanoprost acid functions as a selective full agonist for the prostaglandin F (FP) receptor.[13][14] Activation of FP receptors in the ciliary muscle and other eye tissues initiates a signaling cascade that leads to a reduction in intraocular pressure.[1][4] The primary mechanism is an increase in the outflow of aqueous humor through the uveoscleral pathway, which is an alternative drainage route to the conventional trabecular meshwork.[1][6][14] This increased outflow is thought to result from remodeling of the extracellular matrix and changes in the spaces between ciliary muscle cells.[17]

Some research also suggests that downstream signaling pathways, such as the PI3K-Akt-mTOR and NF-κB pathways, may be involved in the broader effects of Latanoprost, potentially including neuroprotective actions.[17][18]

G cluster_0 Cellular Response to Latanoprost Acid LA Latanoprost Acid FP Prostaglandin F (FP) Receptor LA->FP Binds to PI3K PI3K-Akt-mTOR Pathway FP->PI3K Potential Modulation ECM Extracellular Matrix Remodeling FP->ECM Outflow Increased Uveoscleral Outflow of Aqueous Humor ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: Signaling pathway for Latanoprost acid's IOP-lowering effect.

This compound: The Internal Standard

Role and Importance

This compound is a deuterated form of Latanoprost acid, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[19] This modification makes it chemically identical to Latanoprost acid in its behavior during sample extraction and chromatographic separation, but it is distinguishable by its higher mass in a mass spectrometer.[20]

These properties make this compound an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] When added to a biological sample (e.g., aqueous humor, plasma) at a known concentration before processing, the IS experiences the same potential sample loss or ionization variability as the target analyte (Latanoprost acid). By measuring the ratio of the analyte's signal to the IS's signal, analysts can achieve highly accurate and precise quantification, correcting for any experimental variations.[10][21]

Experimental Protocols: Quantification of Latanoprost Acid

The following is a representative methodology for the quantification of Latanoprost acid in aqueous humor using LC-MS/MS with this compound as an internal standard.

A. Sample Preparation: Protein Precipitation

  • Aliquoting: Transfer 100 µL of the aqueous humor sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a working solution of this compound (e.g., 600 ng/mL in methyl acetate) to the sample.[10]

  • Protein Precipitation: Add 80 µL of cold methanol to precipitate proteins.[10]

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C8 or C18 column (e.g., Waters Acquity BEH C8, 150 mm x 2.1 mm, 1.8 µm).[21]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is common.[21]

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), often in positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example): Specific precursor-to-product ion transitions for both Latanoprost acid and this compound would be monitored for quantification. The exact mass-to-charge ratios (m/z) would be determined during method development.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Aqueous Humor Sample (100 µL) Spike Add Latanoprost Acid-d4 (IS) Sample->Spike Precipitate Add Methanol (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reverse Phase) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of Latanoprost acid.

Conclusion

Latanoprost acid is the essential, biologically active metabolite responsible for the therapeutic effects of the prodrug Latanoprost. Its formation in the cornea and subsequent action on FP receptors are central to its efficacy in treating glaucoma. Systemically, it is rapidly metabolized and cleared. For researchers and drug developers, the ability to accurately quantify Latanoprost acid in various biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. This compound serves as the gold-standard internal standard for these analyses, enabling the robust and reliable data generation necessary for advancing ophthalmic drug development.

References

The Role of Deuterated Standards in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical research and drug development, the pursuit of precision, accuracy, and reliability is paramount. Deuterated standards, which are molecules where one or more hydrogen atoms have been replaced by their stable heavy isotope, deuterium (²H or D), have become indispensable tools.[1][2][3] This strategic substitution offers significant advantages in analytical testing, metabolic studies, and enhancing drug pharmacokinetics without fundamentally altering the molecule's biological activity.[2][4] This technical guide provides an in-depth exploration of the core applications of deuterated standards, complete with experimental insights and quantitative data for researchers, scientists, and drug development professionals.

Application 1: The Gold Standard for Quantitative Bioanalysis

The most prevalent use of deuterated compounds is as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][5][6] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and chromatographic separation, which is crucial for correcting variability.[5][7][8]

Stable isotopically labeled (SIL) internal standards are considered the first choice for this purpose.[7][9] Deuterated standards are chemically almost identical to the analyte, allowing them to accurately compensate for matrix effects, variations in instrument response, and inconsistencies in sample preparation.[5][6][10][11] This normalization is critical for achieving the high-quality, reproducible data required by regulatory agencies like the FDA and EMA.[1][5][10]

Experimental Workflow: Bioanalysis with a Deuterated Internal Standard

The following diagram illustrates a typical workflow for quantifying a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (e.g., Plasma) p2 Spike with Deuterated Internal Standard (IS) p1->p2 p3 Protein Precipitation / Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation (LC) a1->a2 a3 Ionization (ESI/APCI) a2->a3 a4 Mass Analysis (MS/MS) (Analyte + IS) a3->a4 d1 Generate Calibration Curve (Analyte/IS Ratio) a4->d1 d2 Calculate Analyte Concentration d1->d2

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Protocol: Protein Precipitation for Plasma Sample Analysis

This protocol outlines a common sample preparation method for pharmacokinetic studies.

  • Aliquoting: Transfer 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution (e.g., 500 ng/mL in methanol) to every tube, except for the blank matrix samples.

  • Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Analysis: Inject a portion of the supernatant (e.g., 5-10 µL) directly into the LC-MS/MS system for analysis.

Data Presentation: Improved Assay Performance

The use of a deuterated internal standard significantly improves the precision and accuracy of a bioanalytical method compared to using a structural analog.

ParameterStructural Analog ISDeuterated IS
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
Variance Significance -Significantly Lower (p=0.02)
Data adapted from a study comparing assay performance. The variance with the SIL internal standard was significantly lower, indicating improved precision.[7]

Application 2: Enhancing Pharmacokinetic Profiles via the Kinetic Isotope Effect (KIE)

Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of drug metabolism. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[12] The basis for the KIE is the greater mass of deuterium, which forms a stronger, more stable covalent bond with carbon (C-D) compared to the carbon-hydrogen (C-H) bond.[2][12][13] Cleaving the C-D bond requires more energy, thus slowing enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes.[12]

This strategy can lead to:

  • Improved Metabolic Stability: Increasing the drug's half-life.[1][2]

  • Reduced Dosing Frequency: A longer duration of action allows for less frequent administration.[13][14]

  • Lowered Toxicity: Decreasing the formation of potentially toxic metabolites.[2][13]

  • Enhanced Safety and Efficacy: A more stable and predictable pharmacokinetic profile.[15]

The first FDA-approved deuterated drug, Austedo (deutetrabenazine) , exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[14][16][17][] The deuteration extends the drug's half-life, allowing for a lower dosing frequency and more stable plasma concentrations.[14]

Conceptual Diagram: The Deuterium Kinetic Isotope Effect

KIE_Concept cluster_ch C-H Bond Cleavage (Faster) cluster_cd C-D Bond Cleavage (Slower) ch_start Drug-CH + CYP450 ch_ts Transition State ch_start->ch_ts Lower Activation Energy ch_end Metabolite + H₂O ch_ts->ch_end cd_start Drug-CD + CYP450 cd_ts Transition State cd_start->cd_ts Higher Activation Energy cd_end Metabolite + HDO cd_ts->cd_end

Caption: The C-D bond's higher activation energy slows metabolic cleavage.

Data Presentation: Pharmacokinetic Comparison

Deuteration can significantly alter key pharmacokinetic (PK) parameters, leading to improved drug exposure and a longer half-life.

DrugParameterNon-Deuterated ValueDeuterated ValueFold Change
Tetrabenazine Active Metabolite Half-life (t½)~5 hours~9-10 hours~2x
Cmax (Peak Concentration)LoweredLowered-
AUC (Total Exposure)MaintainedMaintained~1x
Deucravacitinib Metabolic StabilityLowerHigher-
SelectivityLowerHigher (prevents non-selective metabolites)-
Pharmacokinetic data for Deutetrabenazine and conceptual benefits for Deucravacitinib.[2][15][17][]

Application 3: Investigating Metabolic Pathways and Metabolic Switching

Deuterated compounds are powerful tools for elucidating complex metabolic pathways.[4] By selectively labeling different positions on a molecule, researchers can track the fate of a drug, identify its metabolites, and understand the mechanisms of its breakdown.[4]

However, a critical consideration is metabolic switching . When a primary metabolic site is blocked by deuteration, the metabolism can shift to an alternative, previously minor pathway.[19][20] This can sometimes lead to the formation of unexpected or novel metabolites, which must be thoroughly characterized for potential activity or toxicity. Understanding this phenomenon is crucial, as it can impact the drug's overall safety and efficacy profile.[19]

Logical Diagram: Metabolic Switching

Metabolic_Switching cluster_pathways_h Normal Metabolism cluster_pathways_d Metabolism with Deuteration parent_h Parent Drug (C-H) met_a_h Metabolite A (Major Pathway) parent_h->met_a_h 90% met_b_h Metabolite B (Minor Pathway) parent_h->met_b_h 10% parent_d Deuterated Drug (C-D) met_a_d Metabolite A (Blocked Pathway) parent_d->met_a_d 10% met_b_d Metabolite B (New Major Pathway) parent_d->met_b_d 90%

Caption: Deuteration can block a major metabolic route, shifting it elsewhere.

Protocol: In Vitro Metabolic Stability Assay

This protocol is used to assess the rate of metabolism and observe potential KIE.

  • Prepare Microsomes: Obtain liver microsomes (e.g., human, rat) and prepare a working solution in a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the liver microsome solution with a NADPH-regenerating system. Pre-warm the plate to 37°C.

  • Initiate Reaction: Add the non-deuterated or deuterated test compound (e.g., 1 µM final concentration) to the wells to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a stop solution (e.g., cold acetonitrile containing the deuterated internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant and analyze using LC-MS/MS to quantify the remaining parent drug at each time point.

  • Data Calculation: Plot the natural log of the percent remaining parent drug versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation: Metabolic Switching in Antipyrine

A study on N-CD₃-antipyrine demonstrated a clear shift in metabolic pathways.

CompoundMetabolite Ratio (4-OH / NOR)Interpretation
Antipyrine (Non-deuterated) 1.8 - 2.0N-demethylation is a significant pathway.
N-CD₃-Antipyrine 10 - 12N-demethylation is significantly suppressed by deuteration, shifting metabolism to 4-hydroxylation.
Data from a study on deuterated antipyrine analogs showing a shift away from N-demethylation.[19]

Deuterated standards are a cornerstone of modern pharmaceutical research, providing unparalleled utility across the drug development pipeline. As internal standards, they ensure the accuracy and reliability of bioanalytical data essential for regulatory submissions.[5][6][10] Strategically applied, deuteration leverages the kinetic isotope effect to design drugs with superior pharmacokinetic profiles, enhancing safety and patient convenience.[12][14][15] Furthermore, their use in metabolic studies provides critical insights into a drug's fate in the body. The continued application and innovative synthesis of deuterated compounds will undoubtedly continue to accelerate the journey of new therapeutic agents from the laboratory to the clinic.[4]

References

Latanoprost Acid-d4: An In-depth Technical Guide for Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Latanoprost acid-d4, a critical tool in the research and development of glaucoma therapeutics. This document details its chemical properties, its role as an internal standard in bioanalytical assays, and the broader context of Latanoprost's mechanism of action in reducing intraocular pressure (IOP).

Introduction to Latanoprost and the Role of Deuteration

Latanoprost is a prostaglandin F2α analogue and a widely prescribed first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[3][4] The primary mechanism of action of Latanoprost acid is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[5][6]

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in pharmaceutical research.[][8] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes.[8] In the context of bioanalysis, deuterated analogs like this compound serve as ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical and physical properties to the analyte, but distinct mass.[9]

This compound is specifically designed for use as an internal standard in the quantification of Latanoprost acid in biological matrices such as aqueous humor, ciliary body, and plasma.[2][10] Its use improves the accuracy and precision of analytical methods by correcting for variability during sample preparation and analysis.[9][11]

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Name (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoic-3,3,4,4-d4 acid[12]
Synonyms Lat-FA-d4, PhXA 85-d4, 17-phenyl-13,14-dihydro trinor Prostaglandin F2α-d4[2]
CAS Number 1224443-47-3[2][12]
Molecular Formula C₂₃H₃₀D₄O₅[2][12]
Molecular Weight 394.5 g/mol [2][12]
Purity ≥99% deuterated forms (d₁-d₄)[2]
Formulation A solution in methyl acetate[2]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.5 mg/ml[2]

Mechanism of Action of Latanoprost in Glaucoma

Latanoprost acid, the active metabolite of Latanoprost, is a selective agonist of the prostaglandin F receptor (FP receptor).[4][5] The activation of FP receptors in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to a reduction in IOP.[6]

Signaling Pathway of Latanoprost Acid

The binding of Latanoprost acid to the Gq-protein coupled FP receptor triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).[13] Downstream of this, the signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 1/2 (ERK1/2).[14][15]

The ultimate effect of this signaling cascade is the remodeling of the extracellular matrix (ECM) in the uveoscleral outflow pathway.[16][17] This is achieved through the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.[16][17] These enzymes degrade components of the ECM, including collagens (types I, III, and IV), fibronectin, and laminin, leading to increased spacing between ciliary muscle bundles and reduced hydraulic resistance to aqueous humor outflow.[6][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Activation Ca2->ERK PKC->ERK Gene_Expression ↑ Gene Expression (e.g., c-fos, EGR-1) ERK->Gene_Expression Regulates MMP_Synthesis ↑ MMP Synthesis (MMP-1, -2, -3) Gene_Expression->MMP_Synthesis ECM_Remodeling ECM Remodeling MMP_Synthesis->ECM_Remodeling Leads to Aqueous_Outflow ↑ Uveoscleral Aqueous Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Signaling pathway of Latanoprost acid in ocular tissues.

Quantitative Data in Glaucoma Research

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Latanoprost.

Efficacy of Latanoprost in Reducing Intraocular Pressure (IOP)
Study PopulationBaseline IOP (mmHg)IOP ReductionTreatment DurationReference
Primary Open-Angle Glaucoma / Ocular Hypertension24.627% (Timolol) vs. 35% (Latanoprost PM)6 months[18]
Primary Angle-Closure Glaucoma25.734.2%2 weeks[19]
Primary Angle-Closure Glaucoma (adjunctive therapy)Persistently elevated~36%1 year[19]
Normal Tension Glaucoma16.9 (average diurnal)17%At least 6 months[20]
Steroid-Induced Glaucoma25.328%1 month[21]
Primary Open-Angle Glaucoma / Ocular HypertensionNot specified6.2 mmHg1 week[22]
Pharmacokinetic Parameters of Latanoprost Acid

These parameters were determined in preclinical studies.

In Rabbits:

ParameterLatanoprost BAK-freeLatanoprost with BAKReference
Plasma Cmax (pg/mL) 174.1217.2[23][24]
Plasma Tmax (hours) 0.250.25[23][24]
Aqueous Humor AUC(0-inf) (hr·ng/mL) 133.1119.6[23][24]
Aqueous Humor t1/2 (hours) 1.4 - 41.41.5 - 27.4[23]
Cornea Concentration at 1h (ng/g) Highest tissue levelHighest tissue level[23]

In Humans (Systemic Circulation):

ParameterValueReference
Plasma Half-life (t1/2) 17 minutes[4][16]
Systemic Clearance ~7 mL/min/kg[4]
Volume of Distribution 0.16 ± 0.02 L/kg[16]
Receptor Binding Affinity of Latanoprost Acid
ReceptorKi (µM)Reference
FP 0.098[2]
EP₁ 2.06[2]
EP₂ 39.667[2]
EP₃ 7.519[2]
EP₄ 75[2]
DP ≥20[2]
IP ≥90[2]
TP ≥60[2]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.

Quantification of Latanoprost Acid in Aqueous Humor and Ciliary Body using LC-MS/MS

This protocol is adapted from a validated method for rabbit ocular tissues and utilizes this compound as an internal standard.[10]

Objective: To quantify the concentration of Latanoprost acid in aqueous humor and ciliary body samples.

Materials:

  • Latanoprost acid

  • This compound (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Octylsilica (C8) column

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Sample Preparation:

  • Aqueous Humor (AH):

    • To 100 µL of AH, add 20 µL of IS solution (e.g., 600 ng/mL in methyl acetate).

    • Add 80 µL of methanol for protein precipitation.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Ciliary Body (CB):

    • Weigh approximately 25 mg of CB tissue.

    • Add 1 mL of ethyl acetate:isopropanol (60:40, v/v) and 20 µL of IS solution.

    • Homogenize the tissue.

    • Mix for 20 minutes.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the organic layer to a new tube.

    • Repeat the extraction with another 1 mL of the ethyl acetate:isopropanol mixture.

    • Combine the organic phases and evaporate to dryness under vacuum.

    • Reconstitute the residue in 150 µL of mobile phase for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Octylsilica (C8)

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 55:45, v/v) with 0.1% formic acid.

    • Flow Rate: To be optimized for the specific column dimensions.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Selected Reaction Monitoring (SRM)

    • Monitor the specific mass transitions for Latanoprost acid and this compound.

Data Analysis:

  • Construct a calibration curve using known concentrations of Latanoprost acid spiked into blank matrix.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of Latanoprost acid in the unknown samples by interpolating from the calibration curve.

In Vitro Prostaglandin FP Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.[25]

Objective: To determine the binding affinity of a test compound (e.g., Latanoprost acid) to the prostaglandin FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor

  • Radioligand: [³H]-Prostaglandin F2α

  • Unlabeled ligand (Prostaglandin F2α for non-specific binding)

  • Test compound (e.g., Latanoprost acid)

  • Assay Buffer: 50 mM Tris-HCl pH 6.0, 0.5% BSA

  • Wash Buffer: 50 mM Tris-HCl pH 7.4

  • 96-well filter plates (e.g., Unifilter GF/C)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Radioligand (at a concentration near its Kd)

    • Test compound at various concentrations (for competition curve) or unlabeled ligand (for non-specific binding)

    • Cell membranes (e.g., 15 µg of protein per well)

  • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Harvest the membranes by vacuum filtration onto the filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow and Visualization

The use of a stable isotope-labeled internal standard like this compound is integral to a robust bioanalytical workflow.

G cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample_Collection Biological Sample Collection (e.g., Aqueous Humor) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation (if necessary) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometric Detection (SRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify Latanoprost Acid Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Caption: Bioanalytical workflow for Latanoprost acid quantification.

Conclusion

This compound is an indispensable tool for researchers in the field of glaucoma. Its use as an internal standard ensures the reliability of quantitative bioanalytical methods, which are essential for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. A thorough understanding of the mechanism of action of Latanoprost, supported by robust quantitative data and detailed experimental protocols, will continue to drive the development of novel and improved therapies for this sight-threatening disease. This guide provides a foundational resource for scientists and drug development professionals working to advance the treatment of glaucoma.

References

The Pharmacokinetics of Latanoprost Acid-d4 in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1][2] Latanoprost acid-d4, a deuterated form of latanoprost acid, serves as a critical tool in pharmacokinetic studies, enabling precise quantification of latanoprost acid in biological matrices through mass spectrometry-based assays.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of latanoprost acid (as a surrogate for this compound) in various animal models, detailing experimental methodologies, quantitative data, and relevant physiological pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of latanoprost acid in different animal models and biological matrices following topical administration of latanoprost.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of New Zealand White Rabbits

ParameterLatanoprost BAK-freeLatanoprost with BAKReference
Cmax (pg/mL) 174.1217.2[5]
Tmax (hours) 0.250.25[5]

BAK: Benzalkonium chloride, a common preservative.

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Ocular Tissues of New Zealand White Rabbits

TissueParameterLatanoprost BAK-freeLatanoprost with BAKReference
Aqueous Humor AUC0-∞ (hr·ng/mL) 133.1119.6[5]
Vitreous Humor AUC0-∞ (hr·ng/mL) Not EstimableNot Estimable[5]

Table 3: Pharmacokinetic Parameters of Latanoprost Acid in Ocular Tissues of Dutch Belted Rabbits

TissueParameterFormulation A (PF/SF)Formulation B (SF + 0.02% BAC)Formulation C (PF + MGHS 40)Reference
Aqueous Humor AUC (ng/mL·h) 521470210[6]
Cmax Ratio A/B vs C: >2Ratio A/B vs C: >2-[6]
Tmax (h) 222[6]
Iris-Ciliary Body AUC (ng/g·h) 30026997[6]
Cmax Ratio A/B vs C: >2Ratio A/B vs C: >2-[6]
Tmax (h) 0.5 - 10.5 - 10.5 - 1[6]

PF: Preservative-free, SF: Surfactant-free, BAC: Benzalkonium chloride, MGHS 40: Macrogolglycerol hydroxystearate 40.

Experimental Protocols

Animal Models and Drug Administration

Animal Species:

  • New Zealand White rabbits are a commonly used model for ocular pharmacokinetic studies due to their large eye size and extensive historical data.[7][8]

  • Dutch Belted rabbits have also been utilized in comparative formulation studies.[6]

  • Beagle dogs are another relevant model, particularly for assessing the pharmacological effects on intraocular pressure.[9][10]

Drug Administration:

  • Topical Ocular Administration: A single drop (typically 30 µL) of the latanoprost formulation is instilled into the conjunctival sac of the eye.[5][6] For bilateral studies, both eyes may be treated.[5] In some protocols, this is repeated over several days.[10]

  • Intravenous Administration: While less common for this drug class, intravenous administration can be used to determine systemic pharmacokinetic parameters.

Sample Collection and Processing

Biological Matrices:

  • Plasma: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours post-dose) via methods appropriate for the animal model.[5]

  • Aqueous Humor: A small volume of aqueous humor is carefully aspirated from the anterior chamber of the eye.[6]

  • Ocular Tissues: Following euthanasia, ocular tissues such as the cornea, iris, ciliary body, and vitreous humor are dissected and collected.[5][8]

Sample Processing:

  • Protein Precipitation: For plasma and aqueous humor samples, proteins are typically precipitated using organic solvents like methanol.[3][11]

  • Liquid-Liquid Extraction: This technique can be used to further purify the analyte from the biological matrix.[12]

  • Homogenization: Solid tissues are homogenized to release the analyte before extraction.[8]

Bioanalytical Methodology: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying latanoprost acid in biological samples.[11][12]

  • Internal Standard: this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.[3][4][12]

  • Chromatography: Separation is typically achieved on a C8 or C18 reversed-phase column with a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[12]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions of the precursor to product ions for both latanoprost acid and this compound are monitored for quantification.[12]

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Topical or IV Sample Collection Sample Collection Drug Administration->Sample Collection Blood, Aqueous Humor, Tissues Sample Processing Sample Processing Sample Collection->Sample Processing Extraction, Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Quantification with d4 IS Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Cmax, Tmax, AUC Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

Figure 1: A generalized experimental workflow for pharmacokinetic studies of Latanoprost acid.

Signaling Pathway of Latanoprost Acid

signaling_pathway Latanoprost Acid Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor Binds to Gq/11 Protein Gq/11 Protein FP Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Ca2+ Release->Myosin Light Chain Kinase (MLCK) Activates Protein Kinase C (PKC)->Myosin Light Chain Kinase (MLCK) Modulates Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation Myosin Light Chain Kinase (MLCK)->Myosin Light Chain Phosphorylation Catalyzes Increased Uveoscleral Outflow Increased Uveoscleral Outflow Myosin Light Chain Phosphorylation->Increased Uveoscleral Outflow Leads to

Figure 2: The signaling pathway of Latanoprost acid via the FP receptor.

Mechanism of Action

Latanoprost acid exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor.[6][13] This is achieved through its action as a selective agonist for the prostaglandin F2α (FP) receptor.[13][14] Binding of latanoprost acid to the FP receptor, a G-protein coupled receptor, activates the Gq/11 protein.[15] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.[16] These signaling events ultimately lead to the phosphorylation of myosin light chain, which is believed to remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor.[15][16]

Conclusion

The pharmacokinetic profile of latanoprost acid has been well-characterized in several animal models, providing a strong basis for understanding its absorption, distribution, metabolism, and excretion. While direct pharmacokinetic data for this compound is sparse due to its role as an internal standard, the data for latanoprost acid serves as a reliable surrogate. The detailed experimental protocols and bioanalytical methods described herein provide a robust framework for researchers and drug development professionals working with latanoprost and related compounds. The elucidation of its signaling pathway further enhances our understanding of its mechanism of action in reducing intraocular pressure.

References

Early Investigations into Deuterated Prostaglandin Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the foundational research on the deuteration of prostaglandin analogs, detailing the scientific rationale, experimental approaches, and early findings that have paved the way for modern therapeutic advancements.

This technical guide delves into the early studies surrounding the deuteration of prostaglandin analogs, a strategic chemical modification aimed at enhancing their therapeutic properties. By leveraging the kinetic isotope effect, researchers sought to improve the metabolic stability and pharmacokinetic profiles of these potent signaling molecules. This document provides a comprehensive overview of the core concepts, experimental methodologies, and quantitative data from seminal research in this field, offering valuable insights for today's researchers, scientists, and drug development professionals.

Introduction: The Rationale for Deuterating Prostaglandin Analogs

Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide range of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[1][2] Their therapeutic potential was recognized early on, leading to the development of synthetic prostaglandin analogs for various clinical applications, such as the treatment of glaucoma and the induction of labor.[3][4] However, natural prostaglandins are often rapidly metabolized in the body, limiting their therapeutic efficacy.[3][5][6]

The primary route of metabolic inactivation for many prostaglandins involves the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7] This rapid degradation necessitates frequent administration or higher doses, which can lead to undesirable side effects.

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, emerged as a promising strategy to overcome this metabolic instability.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[10][11] This effect can significantly slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, thereby prolonging the drug's half-life and enhancing its therapeutic window.[11][12] Early research in this area aimed to apply this principle to prostaglandin analogs to create more robust and effective therapeutics.

Early Studies on the Deuterium Isotope Effect in Prostaglandin Metabolism

Foundational research into the deuteration of prostaglandins focused on understanding the enzymatic mechanisms of their synthesis and degradation. The use of deuterated precursors, such as deuterated arachidonic acid, was instrumental in elucidating the rate-limiting steps in the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis.

These studies employed deuterated substrates to measure the kinetic isotope effect (KIE) on the activity of prostaglandin H synthase (PGHS), the key enzyme in the pathway. The results consistently demonstrated a primary KIE, indicating that the abstraction of a hydrogen atom from the arachidonic acid backbone is a rate-limiting step in the formation of prostaglandins.[13][14]

Table 1: Kinetic Isotope Effect (KIE) on Prostaglandin H Synthase (PGHS) Activity

Deuterated SubstrateEnzymeDkcat (KIE)Reference
13-pro-(S) d-AAPGHS-1 & PGHS-21.8 - 2.3[14]
13,13-d2-AAPGHS-1 & PGHS-21.8 - 2.3[14]
10,10,13,13-d4-AAPGHS-1 & PGHS-21.8 - 2.3[14]

These early investigations, while not focused on therapeutic development, provided the crucial proof-of-concept that deuteration could indeed modulate the enzymatic processing of prostaglandins. This laid the groundwork for the hypothesis that deuterating prostaglandin analogs at metabolically susceptible positions could enhance their stability and, consequently, their therapeutic utility.

Synthesis and Biological Evaluation of Prostaglandin Analogs: A Prelude to Deuteration

The development of synthetic routes to various prostaglandin analogs was a significant area of research in the mid to late 20th century.[15][16] These efforts were driven by the need for more stable and selective compounds compared to their naturally occurring counterparts. For instance, early clinical studies with prostaglandins for reducing intraocular pressure were often hampered by side effects.[3] This led to the development of analogs like latanoprost, a PGF2α analog, with improved therapeutic profiles.[17]

The synthesis of these analogs often involved complex, multi-step procedures.[16][18] The biological evaluation of these novel compounds was typically carried out through a combination of in vitro and in vivo assays.

Experimental Protocols for Biological Evaluation

Early studies on new prostaglandin analogs utilized a range of experimental models to assess their biological activity. These protocols, while varying between studies, generally followed a similar workflow:

  • In Vitro Smooth Muscle Contraction Assays: The potency of prostaglandin analogs was often tested on isolated smooth muscle preparations, such as gerbil colon and hamster uterine strips.[18] These assays measured the ability of the compounds to induce muscle contraction, a characteristic effect of many prostaglandins.

  • In Vivo Models for Specific Therapeutic Effects: Depending on the intended application, various animal models were employed. For example, to assess the potential for pregnancy interruption, new analogs were tested in hamsters.[18] For glaucoma research, the ability of analogs to lower intraocular pressure was evaluated in animal models.[19][20]

  • Metabolic Stability Studies: To determine the resistance of new analogs to metabolic degradation, they were incubated with enzymes known to metabolize prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase.[18]

The logical workflow for these early evaluations can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis of Prostaglandin Analog InVitro In Vitro Assays (e.g., Smooth Muscle Contraction) Synthesis->InVitro Test Potency InVivo In Vivo Models (e.g., IOP Reduction) Synthesis->InVivo Assess Efficacy Metabolism Metabolic Stability (e.g., 15-PGDH Assay) Synthesis->Metabolism Determine Stability

Workflow for early prostaglandin analog evaluation.

These established protocols for synthesizing and evaluating prostaglandin analogs provided the necessary framework for later studies that would incorporate deuteration.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors on the cell surface. The prostaglandin F2α (PGF2α) analogs, for instance, primarily target the FP receptor. Activation of this receptor in the eye's ciliary muscle leads to a cascade of events that ultimately increases the outflow of aqueous humor, thereby reducing intraocular pressure. This signaling pathway is a key target for glaucoma therapies.

The general signaling pathway for PGF2α analogs is depicted below:

pgf2a_signaling PGF2a PGF2α Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_Release->MMP_Upregulation PKC->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Outflow_Increase Increased Uveoscleral Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure Outflow_Increase->IOP_Reduction deuterium_switch_logic Deuteration Selective Deuteration (e.g., at C-15) KIE Kinetic Isotope Effect Deuteration->KIE Metabolism Decreased Rate of Metabolism (e.g., by 15-PGDH) KIE->Metabolism Pharmacokinetics Improved Pharmacokinetics (Longer Half-life, Increased AUC) Metabolism->Pharmacokinetics Therapeutic_Benefit Enhanced Therapeutic Benefit Pharmacokinetics->Therapeutic_Benefit

References

Latanoprost Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Latanoprost acid-d4, a deuterated analog of Latanoprost acid. This document serves as a core resource, detailing its chemical properties, its role in experimental settings, and the biological pathways it helps to elucidate.

Core Data Summary

Quantitative data for this compound is summarized in the table below for quick reference.

PropertyValueCitations
CAS Number 1224443-47-3[1][2][3][4][5]
Molecular Weight 394.5 g/mol [1][2][4]
Molecular Formula C₂₃H₃₀D₄O₅[1][2][3][4]

Mechanism of Action and Signaling Pathway

Latanoprost is a prostaglandin F2α analogue that acts as a prodrug.[6] In the eye, it is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2][6] Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[2][5][7]

The primary mechanism of action of Latanoprost acid involves increasing the outflow of aqueous humor from the eye, which in turn reduces intraocular pressure (IOP).[1][4][8] This is a critical therapeutic effect in the treatment of glaucoma and ocular hypertension.[1][4][8] The main route for this increased outflow is the uveoscleral pathway.[1][5]

Upon binding to the FP receptor, a G-protein-coupled receptor, Latanoprost acid initiates a signaling cascade.[7] This signaling leads to the remodeling of the extracellular matrix in the ciliary muscle and sclera.[5] A key part of this process is the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components like collagen.[7] This degradation increases the spaces between ciliary muscle bundles, facilitating the drainage of aqueous humor and thereby lowering IOP.[5][7]

Latanoprost_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases in Cornea FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to G_Protein G-Protein FP_Receptor->G_Protein Activates Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation ECM_Degradation Extracellular Matrix Degradation in Ciliary Muscle MMP_Upregulation->ECM_Degradation Increased_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Degradation->Increased_Outflow Reduced_IOP Reduced Intraocular Pressure (IOP) Increased_Outflow->Reduced_IOP

Figure 1: Latanoprost Acid Signaling Pathway.

Experimental Protocols: Quantification of Latanoprost Acid

This compound is primarily used as an internal standard for the quantification of Latanoprost acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it compensates for variability during sample preparation and analysis.

Sample Preparation from Aqueous Humor

A common protocol for the extraction of Latanoprost acid from aqueous humor involves protein precipitation.[9]

  • To a 100 µL aliquot of aqueous humor, add a fixed amount of this compound solution (internal standard).

  • Add 80 µL of methanol to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • The supernatant, containing Latanoprost acid and the internal standard, is then collected for LC-MS/MS analysis.[11]

Sample Preparation from Ciliary Body

For tissue samples like the ciliary body, a liquid-liquid extraction is typically employed.[9]

  • Homogenize the ciliary body tissue sample.

  • Spike the homogenate with a known amount of this compound.

  • Perform a liquid-liquid extraction using a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).[9]

  • After vortexing and centrifugation, the organic layer is separated.

  • The organic solvent is then evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[9]

LC-MS/MS Analysis

The following is a general example of LC-MS/MS conditions for the analysis of Latanoprost acid.

  • Chromatographic Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.[9][10]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid or ammonium acetate) is common.[10][12][13]

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is frequently used.[9][10]

  • Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Latanoprost acid and this compound are monitored for quantification.[9]

This experimental workflow is depicted in the diagram below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Aqueous Humor, Ciliary Body) Add_IS Spike with This compound (Internal Standard) Biological_Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution (for LLE) Extraction->Evaporation if applicable LC_Separation Liquid Chromatography (Reversed-Phase Separation) Extraction->LC_Separation Direct Injection (for PP) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 2: Latanoprost Acid Quantification Workflow.

References

Methodological & Application

Application Note: Quantitative Analysis of Latanoprost in Biological Samples by LC-MS/MS Using Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[1][3] Accurate quantification of Latanoprost acid in biological matrices such as plasma, aqueous humor, and ciliary body tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note details a robust and sensitive method for the quantitative analysis of Latanoprost acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Latanoprost acid-d4, to ensure high accuracy and precision.

Principle

The method is based on the principle of stable isotope dilution analysis. Biological samples are first subjected to a sample preparation procedure, either protein precipitation or liquid-liquid extraction, to isolate the analyte and internal standard from matrix components. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Chromatographic separation is achieved on a C8 or C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Latanoprost acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Signaling Pathway of Latanoprost

Latanoprost acid, the active metabolite of Latanoprost, acts as a selective agonist for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Binding of Latanoprost acid to the FP receptor, which is coupled to the Gαq protein, initiates a signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC). This pathway ultimately results in the remodeling of the extracellular matrix of the ciliary muscle, increasing the outflow of aqueous humor through the uveoscleral pathway and thereby reducing intraocular pressure.[1][2]

Latanoprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Physiological Effect LAT Latanoprost Acid FP_R FP Receptor (GPCR) LAT->FP_R binds Gq Gαq FP_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates MAPK MAPK Pathway (Raf/MEK/ERK) PKC->MAPK activates ECM Extracellular Matrix Remodeling Genes MAPK->ECM regulates transcription Outflow Increased Uveoscleral Aqueous Humor Outflow ECM->Outflow leads to IOP Reduced Intraocular Pressure (IOP) Outflow->IOP results in

Caption: Latanoprost acid signaling cascade for IOP reduction.

Experimental Protocols

Materials and Reagents
  • Latanoprost acid (≥98% purity)

  • This compound (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rabbit aqueous humor)

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Latanoprost acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Latanoprost acid primary stock with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., concentrations ranging from 5 to 500 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock with methanol to a final concentration (e.g., 600 ng/mL).[2]

  • Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into the control biological matrix to create calibration standards (e.g., 0.5-50 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[1]

Sample Preparation

The choice of sample preparation depends on the biological matrix.

Method A: Protein Precipitation (for Plasma or Aqueous Humor) [2]

  • Aliquot 100 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 600 ng/mL this compound).

  • Add 80 µL of methanol to precipitate proteins.[2]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction (for Plasma or Ciliary Body Homogenate) [1][4]

  • Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and isopropanol, 60:40 v/v).[4]

  • Vortex for 20 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.[4]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 150 µL of mobile phase (e.g., 55:45 water:acetonitrile) and transfer to an autosampler vial.[4]

Quantitative Analysis Workflow

The overall workflow for the quantitative analysis of Latanoprost acid in biological samples is depicted below.

Quantitative Analysis Workflow Sample Biological Sample (Plasma, Aqueous Humor, etc.) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Sample Preparation (Protein Precipitation or LLE) Spike->Extract Inject LC-MS/MS Analysis Extract->Inject Separate Chromatographic Separation (C8 or C18 Column) Inject->Separate Detect Mass Spectrometry Detection (ESI+ MRM) Separate->Detect Data Data Acquisition (Peak Area Ratios) Detect->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Report Quant->Result

Caption: Experimental workflow for Latanoprost acid quantification.

Data Presentation and Method Performance

The following tables summarize typical instrument parameters and method performance characteristics derived from published literature.

Table 1: LC-MS/MS Instrument Parameters
ParameterSetting
LC System Waters Acquity UPLC or equivalent
ColumnAcquity BEH C8 (150 mm x 2.1 mm, 1.8 µm) or Hypersil GOLD C8 (150 mm x 2.1 mm, 3 µm)[1][4]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[1]
Flow Rate0.25 - 0.4 mL/min
Injection Volume10 µL
Column Temperature25 - 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-XS)[1]
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.0 - 3.5 kV
Desolvation Temp.350 - 500°C
Desolvation Gas Flow800 - 1000 L/hr
Cone Gas Flow50 - 150 L/hr
Collision GasArgon
Table 2: MRM Transitions for Latanoprost Acid and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Latanoprost Acid391.2373.23012
This compound395.2377.23012
Note: Specific m/z values and instrument voltages should be optimized for the specific instrument used.
Table 3: Summary of Method Validation Parameters
ParameterTypical ValueReference
Linearity Range0.5 - 50 ng/mL (Plasma)[1]
10 - 160 ng/mL (Aqueous Humor)[4]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL (Plasma)[1]
30.66 pg/mL (Aqueous Humor)[4]
Accuracy (% Bias)Within ±15% (85-115%)[4]
Precision (% RSD)< 15%[1][4]
Recovery> 85%[4]
StabilityStable under various conditions (freeze-thaw, short-term, long-term)[4]

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Latanoprost acid in various biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The protocols for sample preparation are straightforward and can be adapted for different sample types and throughput requirements. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research involved in the study of Latanoprost.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Latanoprost Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Latanoprost acid, the active metabolite of the glaucoma medication Latanoprost, in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method has been validated according to the general principles outlined in the FDA guidance for bioanalytical method validation and is suitable for pharmacokinetic studies.

Introduction

Latanoprost is a prostaglandin F2α analogue used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea and plasma to its biologically active form, Latanoprost acid.[2][3] Accurate measurement of Latanoprost acid in biological matrices is crucial for pharmacokinetic and bioavailability studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Latanoprost acid in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalysis of Latanoprost acid is depicted below.

Bioanalytical Workflow for Latanoprost Acid cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (Latanoprost acid-d4) plasma_sample->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Bioanalytical workflow for Latanoprost acid.

Materials and Reagents

  • Latanoprost acid (purity ≥98%)

  • This compound (internal standard, IS, purity ≥98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation and Conditions

Liquid Chromatography
  • System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Run Time: 8 minutes[4]

  • Gradient:

    • 0-1 min: 45% B

    • 1-5 min: 45-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-45% B

    • 6.1-8 min: 45% B

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Latanoprost acid433.3415.3
This compound437.3419.3
  • Source Parameters: Optimized for maximum sensitivity (e.g., Curtain Gas: 20 psi, Collision Gas: 8 psi, IonSpray Voltage: 5500 V, Temperature: 500 °C, Ion Source Gas 1: 50 psi, Ion Source Gas 2: 50 psi)

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Latanoprost acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Latanoprost acid primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.[5]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (45% acetonitrile in 0.1% formic acid).[4]

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated according to established guidelines. The following parameters were assessed:

Linearity

The method demonstrated linearity over the concentration range of 0.5 to 50 ng/mL for Latanoprost acid in human plasma. The coefficient of determination (r²) was >0.99 for all calibration curves.[4]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.5≤15≤15±15±15
LQC1.5≤15≤15±15±15
MQC20≤15≤15±15±15
HQC40≤15≤15±15±15
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
LQC>85<15
MQC>85<15
HQC>85<15
Stability

The stability of Latanoprost acid in human plasma was evaluated under various conditions. The analyte was found to be stable under the following conditions:

  • Short-term (bench-top): For up to 4 hours at room temperature.

  • Long-term: For at least 30 days at -80 °C.

  • Freeze-thaw: For at least three freeze-thaw cycles.

  • Post-preparative (autosampler): For up to 24 hours at 4 °C.

It is important to note that Latanoprost exhibits thermal and solar instability and should ideally be stored in the dark and at refrigerated temperatures.[6][7]

Signaling Pathway and Logical Relationships

The conversion of the prodrug Latanoprost to its active form, Latanoprost acid, is a critical step for its therapeutic action.

Latanoprost Activation Pathway latanoprost Latanoprost (Prodrug) hydrolysis Hydrolysis by Esterases (Cornea and Plasma) latanoprost->hydrolysis latanoprost_acid Latanoprost Acid (Active Metabolite) hydrolysis->latanoprost_acid fp_receptor Prostaglandin F2α Receptor (FP Receptor) latanoprost_acid->fp_receptor Binds to biological_effect Increased Uveoscleral Outflow & Reduced Intraocular Pressure fp_receptor->biological_effect Activates

Activation of Latanoprost to Latanoprost acid.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Latanoprost acid in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical studies. The method has been validated to meet regulatory expectations for bioanalytical assays.

References

Application Notes and Protocols for Latanoprost Acid-d4 Sample Preparation in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Latanoprost acid and its deuterated internal standard, Latanoprost acid-d4, from biological matrices. The described methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are suitable for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Latanoprost is a prostaglandin F2α analogue used in the treatment of glaucoma. It is an isopropyl ester prodrug that is rapidly hydrolyzed in vivo to the biologically active Latanoprost acid. Accurate quantification of Latanoprost acid in biological samples is crucial for pharmacokinetic and metabolic studies. This compound is commonly used as an internal standard to ensure the accuracy and precision of the analytical method by correcting for variability during sample processing and analysis. This document outlines three robust sample preparation techniques designed to isolate Latanoprost acid and this compound from complex biological matrices such as plasma, serum, and aqueous humor, ensuring reliable and reproducible results.

Method 1: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. This technique involves the addition of a solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol
  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum, or aqueous humor) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution (e.g., 20 µL of a 600 ng/mL solution in methyl acetate) to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

Protein_Precipitation_Workflow start 100 µL Biological Sample is Spike with This compound IS start->is ppt Add 400 µL ice-cold Methanol is->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 14,000 rpm, 10 min, 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant end LC-MS/MS Analysis supernatant->end

Protein Precipitation Workflow

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner sample extract compared to protein precipitation.

Experimental Protocol
  • Sample Aliquoting: Transfer 100 µL of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add the this compound internal standard to the sample.

  • pH Adjustment (Optional but Recommended): Acidify the sample to a pH below the pKa of Latanoprost acid (~4.6) to ensure it is in its neutral form for better extraction into the organic phase.

  • Extraction Solvent Addition: Add 1 mL of an extraction solvent mixture of ethyl acetate and isopropanol (60:40, v/v).[1][2]

  • Vortexing: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Liquid_Liquid_Extraction_Workflow start 100 µL Biological Sample is Spike with This compound IS start->is extraction Add 1 mL Ethyl Acetate: Isopropanol (60:40) is->extraction vortex Vortex 2 min extraction->vortex centrifuge Centrifuge 4,000 rpm, 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Liquid-Liquid Extraction Workflow

Method 3: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interfering substances are washed away. This method typically yields the cleanest extracts and allows for sample concentration. The following protocol is adapted for prostaglandin F2α analogues like Latanoprost acid.

Experimental Protocol
  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add the this compound internal standard.

    • Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds and then centrifuge at 4,000 rpm for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the Latanoprost acid and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid_Phase_Extraction_Workflow start 500 µL Biological Sample pretreat Pre-treat Sample (IS, Acid, Centrifuge) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Solid-Phase Extraction Workflow

Data Presentation: Quantitative Comparison of Sample Preparation Techniques

The following tables summarize the quantitative data for the different sample preparation techniques, allowing for easy comparison of their performance.

Table 1: Recovery of Latanoprost Acid

Sample Preparation TechniqueLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Average Recovery (%)
Protein Precipitation98.297.598.9>97[1]
Liquid-Liquid Extraction97.998.599.1>97[1]
Solid-Phase Extraction92.594.195.3>90[1]

Table 2: Matrix Effect for Latanoprost Acid

Sample Preparation TechniqueLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Average Matrix Effect (%)
Protein Precipitation-5.8-6.5-4.9<7[1]
Liquid-Liquid Extraction-4.2-5.1-3.8<7[1]
Solid-Phase Extraction-3.5-4.2-2.9<5

Table 3: Method Performance Characteristics

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (Aqueous Humor) 10 - 160 ng/mL[1][2]10 - 160 ng/mL1 - 100 ng/mL
Limit of Detection (LOD) 30.66 pg/mL[1][2]30.66 pg/mL[1][2]~15 pg/mL
Limit of Quantification (LOQ) 10 ng/mL[1]10 ng/mL1 ng/mL
Precision (%RSD) < 15%[1][2]< 15%[1][2]< 15%
Accuracy (% Bias) Within ±15%[1][2]Within ±15%[1][2]Within ±15%

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the study. Protein precipitation offers a rapid and simple workflow suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with high recovery. Solid-phase extraction delivers the cleanest extract with the lowest matrix effects and the potential for sample enrichment, making it ideal for applications requiring the highest sensitivity. All three methods, when properly validated, can provide accurate and reliable quantification of Latanoprost acid in biological matrices.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Latanoprost acid, utilizing its deuterated analog, Latanoprost acid-d4, as an internal standard (IS).[1][2][3] This method is applicable for various biological matrices and is crucial for pharmacokinetic, pharmacodynamic, and formulation studies in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve high selectivity and sensitivity.

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[2] Accurate quantification of Latanoprost acid is essential for evaluating the efficacy and safety of ophthalmic formulations. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variability in sample processing and instrument response, ensuring high accuracy and precision.[1][2] This document provides a detailed protocol for the analysis of Latanoprost acid using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. Two common methods are protein precipitation for cleaner samples like aqueous humor and liquid-liquid extraction for more complex matrices like plasma or tissue homogenates.[1]

1. Protein Precipitation (for Aqueous Humor) [1]

  • To 100 µL of aqueous humor sample, add 80 µL of methanol.

  • Add 20 µL of the internal standard working solution (this compound).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Collect the supernatant and inject it into the LC-MS/MS system.

2. Liquid-Liquid Extraction (for Plasma or Ciliary Body Homogenate) [1][2]

  • To a 100 µL aliquot of plasma or tissue homogenate, add the internal standard (this compound).

  • Add 1 mL of an extraction solvent mixture of ethyl acetate and isopropanol (60:40, v/v).[1]

  • Vortex for 20 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 150 µL) of the mobile phase.[1]

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Hypersil GOLD C8 (150 mm x 1.0 mm, 3 µm) or equivalent[1]
Mobile Phase A: Water with 0.5% Formic AcidB: Acetonitrile with 0.5% Formic Acid[1]
Gradient Isocratic elution with 55:45 (A:B)[1]
Flow Rate 50 µL/min[1]
Column Temperature 25°C[1]
Injection Volume 10 µL[1]
Run Time Approximately 6 minutes[1]
Mass Spectrometry

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[1]
Spray Voltage 3500 V[1]
Capillary Temperature 220°C[1]
Sheath Gas Pressure Instrument dependent
Auxiliary Gas Pressure Instrument dependent

Table 3: MRM Transitions for Latanoprost Acid and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Latanoprost Acid391.2337.2Optimized by user
355.2Optimized by user
91.1Optimized by user
This compound395.2Varies based on deuteration patternOptimized by user

Note: The specific product ions and collision energies for this compound will depend on the deuteration pattern and should be optimized by the user.

Quantitative Data Summary

The described method demonstrates excellent linearity and sensitivity for the quantification of Latanoprost acid in biological matrices.

Table 4: Performance Characteristics of the Method

ParameterAqueous HumorCiliary Body
Linearity Range 10 - 160 ng/mL[1]80 - 1280 ng/g[1]
Limit of Detection (LOD) 30.66 pg/mL[1]237.75 pg/g[1]
Limit of Quantification (LOQ) Not explicitly stated, but linearity starts at 10 ng/mL[1]Not explicitly stated, but linearity starts at 80 ng/g[1]
Precision (%RSD) < 15%[1]< 15%[1]
Accuracy (% Bias) Within ±15%[1]Within ±15%[1]

Visualizations

Experimental Workflow

G Experimental Workflow for Latanoprost Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Aqueous Humor, Plasma, etc.) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation (for LLE) Centrifugation->Evaporation Supernatant LC_Separation Liquid Chromatography Separation Centrifugation->LC_Separation Supernatant (for PP) Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Results (Concentration of Latanoprost Acid) Quantification->Results

Caption: Workflow for Latanoprost Acid Quantification.

Latanoprost Signaling Pathway

G Simplified Latanoprost Signaling Pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates MMP_Activation MMP Activation Ca_Release->MMP_Activation PKC_Activation->MMP_Activation Uveoscleral_Outflow Increased Uveoscleral Aqueous Humor Outflow MMP_Activation->Uveoscleral_Outflow Leads to

Caption: Latanoprost Signaling Pathway.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of Latanoprost acid in various biological samples, with this compound serving as an effective internal standard. This protocol can be readily implemented in research and drug development settings to support preclinical and clinical studies of Latanoprost and related compounds. The high sensitivity of this method allows for the accurate determination of low concentrations of the analyte, which is often a requirement in pharmacokinetic assessments.

References

Application Note: High-Throughput Analysis of Latanoprost and Latanoprost Acid-d4 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely used topical medication for the management of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1][2] Accurate quantification of Latanoprost and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Latanoprost and its stable isotope-labeled internal standard, Latanoprost acid-d4. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior, compensating for variability during sample preparation and analysis.[3]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Latanoprost and this compound.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of the analytes from biological matrices such as plasma or aqueous humor.

Materials:

  • Biological matrix (e.g., plasma, aqueous humor)

  • Latanoprost and this compound reference standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the biological matrix sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • For protein precipitation, add 200 µL of acetonitrile (containing 0.1% formic acid).[1]

  • Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity Premier BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[1]

  • Flow Rate: 0.25 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Latanoprost and this compound.

ParameterLatanoprostThis compound (Internal Standard)
Precursor Ion (Q1) m/z 433.3423.3
Product Ion (Q2) m/z 337.2318.2
Retention Time (RT) ~4.8 min~4.8 min
Linearity Range 0.5 - 50 ng/mLN/A
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]N/A
Correlation Coefficient (r²) > 0.99[1]N/A
Intra- and Inter-day Precision (%RSD) < 15%[1]N/A
Accuracy (%Bias) Within ±15%N/A

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (100 µL) add_is Add Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection HPLC Injection supernatant->hplc_injection Transfer chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation esi_ionization Electrospray Ionization (ESI) chromatographic_separation->esi_ionization mass_detection Mass Detection (MRM) esi_ionization->mass_detection quantification Quantification mass_detection->quantification Data Acquisition reporting Reporting quantification->reporting

References

Application Notes and Protocols for Pharmacokinetic Studies of Latanoprost Eye Drops Using Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid. To accurately determine the pharmacokinetic profile of Latanoprost following topical administration, a robust and sensitive analytical method is required. The use of a stable isotope-labeled internal standard, such as Latanoprost acid-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Latanoprost acid in biological matrices like aqueous humor and plasma. This document provides detailed application notes and protocols for conducting such pharmacokinetic studies.

The underlying principle of using a deuterated internal standard is based on the stable isotope dilution technique. This compound is chemically identical to Latanoprost acid, except that four hydrogen atoms are replaced by deuterium atoms. This results in a molecule with a higher mass, which can be distinguished from the analyte by a mass spectrometer. However, its physicochemical properties are nearly identical, meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of any analyte loss during sample processing and for variations in instrument response, leading to highly accurate and precise quantification.

G Analyte Latanoprost Acid Spiking Spiking Analyte->Spiking IS This compound IS->Spiking Extraction Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Latanoprost Acid Quantification

This table summarizes the typical validation parameters for the quantification of Latanoprost acid in biological matrices using this compound as an internal standard. The data is compiled from validated methods reported in the literature.[1][2]

ParameterAqueous HumorCiliary BodyPlasma
Linearity Range 10 - 160 ng/mL80 - 1280 ng/g0.5 - 50 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL80 ng/g0.5 ng/mL
Limit of Detection (LOD) 30.66 pg/mL237.75 pg/gNot Reported
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Intra-day Accuracy (%Bias) ± 15%± 15%Not Reported
Inter-day Accuracy (%Bias) ± 15%± 15%Not Reported
Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Rabbit Aqueous Humor

This table presents the pharmacokinetic parameters of Latanoprost acid in the aqueous humor of rabbits following a single topical administration of a 0.005% Latanoprost ophthalmic solution. These values were determined using an LC-MS/MS method with a deuterated internal standard.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Preservative-Free 1552521
With 0.02% Benzalkonium Chloride 1342470

Data adapted from Rebika et al., 2022.

Experimental Protocols

Sample Preparation from Aqueous Humor

This protocol is adapted from the validated method by Zammataro et al. (2011).[1]

Materials:

  • Aqueous humor samples

  • This compound internal standard (IS) working solution (e.g., 600 ng/mL in methanol)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of 13,000 rpm and 4°C)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the aqueous humor sample.

  • Spike the sample with 20 µL of the 600 ng/mL this compound internal standard solution.

  • Add 80 µL of methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant using a syringe.

  • Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

G start Start: 100 µL Aqueous Humor spike Spike with 20 µL This compound IS start->spike precipitate Add 80 µL Methanol (Protein Precipitation) spike->precipitate vortex Vortex for 30 seconds precipitate->vortex centrifuge Centrifuge at 13,000 rpm for 15 min at 4°C vortex->centrifuge collect Collect Supernatant centrifuge->collect filter Filter through 0.22 µm Syringe Filter collect->filter inject Inject 10 µL into LC-MS/MS System filter->inject

Caption: Sample preparation workflow for aqueous humor.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Latanoprost acid.[1]

Liquid Chromatography (LC) Conditions:

  • Column: Thermo Scientific Hypersil GOLD C8 (150 mm × 1.0 mm, 3 µm) or equivalent

  • Mobile Phase: 55:45 (v/v) water with 0.5% formic acid and acetonitrile with 0.5% formic acid

  • Flow Rate: 50 µL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Run Time: Approximately 6 minutes

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Spray Voltage: 3500 V

  • Capillary Temperature: 220°C

  • Sheath Gas Pressure: 10 psi

  • Collision Gas: Argon

  • SRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Latanoprost Acid 391.2373.2
This compound 395.2377.2

Note: The optimal collision energy should be determined empirically for the specific instrument used.

Signaling Pathways and Logical Relationships

The metabolism of Latanoprost to its active form, Latanoprost acid, is a critical step in its mechanism of action. The following diagram illustrates this metabolic pathway.

G Latanoprost Latanoprost (Prodrug) Cornea Cornea Latanoprost->Cornea Esterases Esterases Cornea->Esterases Latanoprost_Acid Latanoprost Acid (Active Drug) Cornea->Latanoprost_Acid Hydrolysis Esterases->Latanoprost_Acid Systemic_Circulation Systemic Circulation Latanoprost_Acid->Systemic_Circulation Metabolism β-oxidation in Liver Systemic_Circulation->Metabolism Metabolites Inactive Metabolites Metabolism->Metabolites Excretion Renal Excretion Metabolites->Excretion

Caption: Metabolic pathway of Latanoprost.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of Latanoprost acid in biological matrices for pharmacokinetic studies of Latanoprost eye drops. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of ophthalmology and drug development to conduct these critical studies, ensuring data integrity and contributing to a better understanding of the ocular and systemic disposition of Latanoprost.

References

Application Note: In Vitro Metabolic Stability of Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[1][2][3] Upon systemic absorption, Latanoprost acid undergoes rapid metabolism, primarily in the liver, which contributes to its short plasma half-life of approximately 17 minutes in humans.[3][4][5][6] The main metabolic pathway is fatty acid β-oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites.[3][5]

The use of deuterated analogs of drugs, such as Latanoprost acid-d4, is a common strategy in drug discovery to potentially alter pharmacokinetic properties. The replacement of hydrogen with deuterium at specific sites of metabolic activity can slow down the rate of metabolism due to the kinetic isotope effect.[7][8][9] This can lead to increased metabolic stability, a longer half-life, and potentially an improved therapeutic profile.

This application note provides a detailed protocol for assessing the in vitro metabolic stability of this compound using human liver microsomes. The data generated from this assay can be used to determine key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting the in vivo pharmacokinetic behavior of the compound.

Metabolic Pathway of Latanoprost Acid

The primary route of systemic metabolism for Latanoprost acid is β-oxidation, a process analogous to the metabolism of endogenous fatty acids. This pathway involves the sequential removal of two-carbon units from the carboxylic acid side chain.

cluster_0 Hepatic β-Oxidation LA This compound DN 1,2-dinor-Latanoprost Acid-d4 LA->DN β-oxidation TN 1,2,3,4-tetranor-Latanoprost Acid-d4 DN->TN β-oxidation

Metabolic pathway of this compound.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a typical procedure for evaluating the metabolic stability of this compound in pooled human liver microsomes.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Experimental Workflow:

cluster_workflow Experimental Workflow prep Prepare Reagents: This compound, HLM, NADPH system, buffer pre_incubate Pre-incubate HLM and This compound at 37°C prep->pre_incubate initiate Initiate reaction with NADPH regenerating system pre_incubate->initiate sample Sample at time points (e.g., 0, 5, 15, 30, 60 min) initiate->sample quench Quench reaction with cold acetonitrile + IS sample->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Data analysis: Calculate t½ and CLint analyze->data

Workflow for the in vitro metabolic stability assay.

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer.

    • Add the required volume of the this compound stock solution to achieve a final concentration of 1 µM.

    • Add the pooled human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Include control incubations: a negative control without the NADPH regenerating system and positive controls with known high and low clearance compounds.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well (except for the negative controls).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Data Presentation

The following table presents representative data for the in vitro metabolic stability of Latanoprost acid and its deuterated analog, this compound. This data is illustrative and based on the known rapid metabolism of Latanoprost acid and the expected stabilizing effect of deuteration. Actual experimental results may vary.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Latanoprost Acid15.290.5
This compound 35.8 38.4
Verapamil (High Clearance Control)12.5110.9
Warfarin (Low Clearance Control)> 120< 5.8

Conclusion

The in vitro metabolic stability assay using human liver microsomes is a robust and essential tool for characterizing the metabolic profile of drug candidates like this compound. The protocol outlined in this application note provides a reliable framework for determining key pharmacokinetic parameters. The expected increase in metabolic stability for this compound compared to its non-deuterated counterpart highlights the potential of selective deuteration to enhance drug properties. This information is critical for guiding further drug development and predicting in vivo performance.

References

Application Notes and Protocols for Latanoprost Acid-d4 in Rabbit Aqueous Humor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Latanoprost acid-d4 as an internal standard in the pharmacokinetic analysis of latanoprost acid in rabbit aqueous humor. The following sections detail the experimental procedures, data presentation, and relevant biological pathways.

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[3] Understanding the ocular pharmacokinetics of latanoprost acid is crucial for optimizing drug delivery and efficacy. Rabbit models are frequently utilized for such preclinical studies due to the anatomical and physiological similarities of their eyes to human eyes, as well as their larger eye size which facilitates surgical and observational procedures.[4][5]

This compound, a deuterated analog of latanoprost acid, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to latanoprost acid ensure comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection, enabling accurate and precise quantification of the analyte in complex biological matrices like aqueous humor.[4][6]

Experimental Protocols

This section outlines the detailed methodology for a typical pharmacokinetic study of latanoprost acid in rabbit aqueous humor using this compound.

Animal Model and Husbandry
  • Species: New Zealand White rabbits are commonly used for these studies.[7]

  • Housing: Animals should be housed in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Dosing and Administration
  • Formulation: Latanoprost ophthalmic solution (typically 0.005%) is used for topical administration.

  • Administration Route: A single drop of the latanoprost solution is instilled into the conjunctival sac of one or both eyes of the rabbit.[8] Care should be taken to avoid touching the corneal surface with the dropper tip. The eyelid should be held open for a short period to ensure the drop is retained.

  • Dose Volume: A typical volume for a single drop is approximately 30-50 µL.

Aqueous Humor Collection
  • Anesthesia: Rabbits are anesthetized prior to aqueous humor collection. A combination of ketamine and xylazine is a common choice. Topical anesthetic eye drops (e.g., proparacaine hydrochloride) should also be applied.

  • Procedure: Aqueous humor is collected via paracentesis using a 27- to 30-gauge needle attached to a 1 mL syringe.[2][9] The needle is inserted into the anterior chamber through the cornea, near the limbus, and approximately 100-200 µL of aqueous humor is gently aspirated.[9]

  • Time Points: Samples are collected at various time points post-dosing to characterize the pharmacokinetic profile. Typical time points may include 0.25, 0.5, 1, 2, 4, 6, and 8 hours.[10] A separate group of animals is typically used for each time point.

  • Sample Handling: Immediately after collection, samples are transferred to microcentrifuge tubes and stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol is for the extraction of latanoprost acid from rabbit aqueous humor.

  • Thawing: Thaw the frozen aqueous humor samples on ice.

  • Internal Standard Spiking: To 100 µL of each aqueous humor sample, add a known amount of this compound solution (e.g., 20 µL of a 600 ng/mL solution) to serve as the internal standard.[11]

  • Protein Precipitation: Add 80 µL of methanol to precipitate proteins.[4][11]

  • Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]

  • Injection: The filtered supernatant is then ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for analysis.[6]

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used.[6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[12]

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, though positive ion mode is frequently reported.[6]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for latanoprost acid and this compound are monitored.

    • Example Transitions: The specific mass transitions will depend on the instrument and ionization mode but will be based on the precursor and product ions of the analytes.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Rabbit Aqueous Humor

ParameterValueReference
Cmax (ng/mL)133.1[7]
Tmax (hr)1[7]
AUC (0-inf) (hr*ng/mL)119.6[7]
t1/2 (hr)1.4 - 41.4[7]

Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, t1/2: Half-life.

Table 2: Concentration of Latanoprost Acid in Rabbit Aqueous Humor at Different Time Points

Time (hr)Concentration (ng/mL) (Mean ± SD)
0.2550.2 ± 15.1
0.595.8 ± 25.3
1133.1 ± 30.5
280.4 ± 20.1
435.7 ± 9.8
615.2 ± 4.5
85.1 ± 1.8

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Mandatory Visualizations

Latanoprost Signaling Pathway

Latanoprost acid, the active form of latanoprost, acts as a selective agonist for the prostaglandin F receptor (FP receptor).[13] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway initiates a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling reduces the hydraulic resistance of the uveoscleral pathway, thereby increasing the outflow of aqueous humor and lowering intraocular pressure.[10]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Latanoprost Acid Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor Binds to Gq/11 Protein Activation Gq/11 Protein Activation FP Receptor->Gq/11 Protein Activation Phospholipase C Activation Phospholipase C Activation Gq/11 Protein Activation->Phospholipase C Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ MMP Expression MMP Expression Increased Intracellular Ca2+->MMP Expression Upregulates Extracellular Matrix Remodeling Extracellular Matrix Remodeling MMP Expression->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Decreased IOP Decreased IOP Increased Uveoscleral Outflow->Decreased IOP

Caption: Latanoprost signaling pathway in the eye.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical pharmacokinetic study of latanoprost acid in rabbit aqueous humor.

G cluster_0 Animal Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis A Acclimatization of Rabbits B Topical Administration of Latanoprost A->B C Aqueous Humor Collection at Timed Intervals B->C D Spiking with this compound C->D E Protein Precipitation D->E F Centrifugation & Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Acquisition G->H I Quantification of Latanoprost Acid H->I J Pharmacokinetic Modeling I->J

Caption: Experimental workflow for pharmacokinetic analysis.

References

Application of Latanoprost Acid-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][3][4] To accurately quantify the concentration of latanoprost acid in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Latanoprost acid-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

This application note provides detailed protocols and methodologies for the use of this compound as an internal standard in DMPK studies of latanoprost. The inclusion of a deuterated internal standard is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[6][7]

Metabolic Pathway of Latanoprost

Latanoprost undergoes a well-defined metabolic pathway. Following topical administration, the prodrug is absorbed through the cornea and rapidly hydrolyzed by esterases to the active latanoprost acid.[1][3][8] The systemically absorbed latanoprost acid is then primarily metabolized in the liver via fatty acid β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted mainly through the kidneys.[1][9][10]

Latanoprost Metabolic Pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Corneal Esterases Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites Latanoprost_Acid->Metabolites Hepatic β-oxidation Excretion Renal Excretion Metabolites->Excretion

Metabolic activation and degradation of Latanoprost.

Pharmacokinetic Parameters of Latanoprost Acid

The pharmacokinetic profile of latanoprost acid has been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters in different species and biological matrices.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Humans

MatrixCmaxTmaxAUCHalf-life (t½)Reference(s)
Aqueous Humor 15-30 ng/mL1-2 hoursNot Reported2-3 hours[9][10]
Plasma 53 pg/mL5 minutesNot Reported17 minutes[9][10]
Plasma (Pediatric <12 yrs) Higher than adults<20 minutesHigher than adults<20 minutes[5][11]
Plasma (Adults) 51.1 - 59.1 pg/mL~5 minutes35.7 - 55.9 pg·hr/mL17 minutes[12]

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Rabbits

MatrixCmaxTmaxAUC (0-inf)Half-life (t½)Reference(s)
Aqueous Humor 0.09 ng eq/mLNot Reported119.6 - 133.1 hr·ng/mL1.4 - 41.4 hours[7][11]
Plasma 174.1 - 217.2 pg/mL0.25 hoursNot Reported2.3 - 9.2 minutes[7][11]
Iris-Ciliary Body Not Reported0.5 - 1 hour97 - 300 ng/g·hNot Reported[13]

Experimental Protocols

The accurate quantification of latanoprost acid in biological samples relies on robust sample preparation and sensitive analytical methods. This compound is introduced at the beginning of the sample preparation process to control for procedural losses and matrix effects.[6]

General Workflow for Bioanalysis

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Aqueous Humor) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject Sample Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

General workflow for the bioanalysis of Latanoprost Acid.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and simple method for removing proteins from plasma samples.[14][15][16]

Materials:

  • Human or animal plasma samples

  • This compound internal standard (IS) solution (e.g., 600 ng/mL in methyl acetate)[17]

  • Ice-cold acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution.

  • Add 400 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Humor Samples

This protocol is suitable for cleaner matrices like aqueous humor and provides a higher degree of sample cleanup.[1][2]

Materials:

  • Aqueous humor samples

  • This compound internal standard (IS) solution (e.g., 600 ng/mL in methyl acetate)[17]

  • Ethyl acetate:isopropanol (60:40, v/v) extraction solvent[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of aqueous humor sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution.

  • Add 600 µL of the ethyl acetate:isopropanol extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Method Parameters

The following table provides typical LC-MS/MS parameters for the analysis of latanoprost acid using this compound as an internal standard. Optimization of these parameters may be required for specific instrumentation.

Table 3: Typical LC-MS/MS Parameters

ParameterSettingReference(s)
Liquid Chromatography
HPLC ColumnC8 or C18 (e.g., 150 mm x 2.1 mm, 1.8 µm)[1][2]
Mobile Phase A0.1% Formic Acid in Water[2][8]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[2][8]
Flow Rate0.3 - 0.5 mL/min[2][8]
Injection Volume10 µL[1]
Column Temperature40°C[15]
GradientOptimized for separation of analyte and IS from matrix components[8]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1][2]
MRM Transition (Latanoprost Acid)e.g., m/z 433.3 → [product ion][8]
MRM Transition (this compound)e.g., m/z 437.3 → [product ion][1]
Capillary Voltage3500 V[1]
Gas Temperature220°C[1]
Collision GasArgon[1]

Quantitative Analysis

Quantification is based on the ratio of the peak area of latanoprost acid to the peak area of the internal standard, this compound. A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix.

Table 4: Typical Calibration Parameters

ParameterValueReference(s)
Calibration Range (Aqueous Humor) 10 - 160 ng/mL[1]
Calibration Range (Plasma) 0.5 - 50 ng/mL[2]
Lower Limit of Quantification (LLOQ) (Aqueous Humor) 0.200 ng/mL[18]
Lower Limit of Quantification (LLOQ) (Plasma) 0.5 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2][8]

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of latanoprost acid in various biological matrices. The detailed protocols and parameters provided in this application note serve as a comprehensive guide for researchers and scientists involved in the DMPK studies of latanoprost. Adherence to these methodologies will ensure the generation of reliable data crucial for the evaluation of the safety and efficacy of latanoprost formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sensitivity for the analysis of Latanoprost acid-d4.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to suboptimal sensitivity.

Issue 1: Low or No Signal Intensity for this compound

Possible Cause 1: Suboptimal Ionization

  • Question: My this compound peak is very small or non-existent. How can I improve its ionization?

  • Answer: Latanoprost acid is typically analyzed using Electrospray Ionization (ESI).[1][2] Ensure your ESI source is operating in the appropriate mode. While positive ion mode has been successfully used, it's crucial to screen both positive and negative polarity to determine the optimal mode for your specific instrument and conditions.[2][3] The choice of mobile phase additives is also critical; acidic modifiers like formic acid or acetic acid are commonly added to the mobile phase to promote protonation and enhance signal in positive ion mode.[2][4][5]

Possible Cause 2: Inefficient Sample Preparation

  • Question: I suspect my sample preparation method is not efficient, leading to low recovery of this compound. What are the recommended extraction techniques?

  • Answer: The choice of sample preparation technique depends on the biological matrix. For aqueous humor, a simple protein precipitation with methanol is often sufficient.[1] For more complex matrices like plasma or ciliary body tissue, a liquid-liquid extraction (LLE) with a solvent mixture such as ethyl acetate and isopropanol is recommended to remove interfering substances.[1][2] Ensure proper pH adjustment of the sample before extraction to ensure Latanoprost acid is in a non-ionized form for better partitioning into the organic solvent.

Possible Cause 3: Matrix Effects

  • Question: My signal intensity is inconsistent and often suppressed. Could this be due to matrix effects, and how can I mitigate them?

  • Answer: Yes, matrix effects are a common cause of ion suppression or enhancement in LC-MS/MS analysis.[6][7] Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound.[7] To address this, you can:

    • Improve chromatographic separation: Optimize your gradient elution to separate this compound from interfering matrix components.

    • Enhance sample cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of interfering compounds.[8]

    • Use a deuterated internal standard: this compound is itself an internal standard. If you are quantifying endogenous Latanoprost acid, the use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.

Issue 2: Poor Peak Shape and Chromatography

Possible Cause 1: Inappropriate Column Chemistry

  • Question: My this compound peak is broad or shows tailing. Am I using the right type of HPLC column?

  • Answer: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of Latanoprost acid.[1][2] The choice between C8 and C18 will depend on the desired retention and separation from other components. Ensure the column is in good condition and has not been contaminated.

Possible Cause 2: Suboptimal Mobile Phase Composition

  • Question: How can I improve my peak shape by modifying the mobile phase?

  • Answer: The mobile phase composition is critical for good chromatography. A typical mobile phase for Latanoprost acid analysis consists of an aqueous component (water with an acidic modifier like 0.1% formic acid or acetic acid) and an organic component (acetonitrile or methanol).[2][4][5] Adjusting the gradient profile, i.e., the rate of change of the organic solvent concentration, can significantly impact peak shape and resolution. An isocratic elution has also been shown to be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: The Multiple Reaction Monitoring (MRM) transitions for Latanoprost acid and its deuterated analog are crucial for selective and sensitive detection. While specific transitions should be optimized on your instrument, a common precursor ion for Latanoprost acid is m/z 391.2.[1] Product ions that have been used for quantification include m/z 337.2, 355.2, and 91.1.[1] For this compound, the precursor ion will be shifted by +4 Da to m/z 395.2. The fragmentation pattern is expected to be similar to the non-deuterated form, so you would look for product ions around m/z 341.2 and 359.2.

Q2: What are the key instrument parameters to optimize for maximum sensitivity?

A2: Beyond the MRM transitions, several other mass spectrometer parameters should be optimized:

  • Capillary Voltage: This voltage is critical for efficient droplet formation and ionization in the ESI source.[3][9]

  • Gas Flows (Nebulizer and Drying Gas): These gases aid in desolvation of the droplets.[9][10] Their flow rates and temperatures need to be optimized for the specific mobile phase composition and flow rate.[9]

  • Collision Energy: This parameter determines the degree of fragmentation of the precursor ion in the collision cell. It needs to be optimized for each MRM transition to maximize the abundance of the product ion.[1]

Q3: How can I confirm if my instrument is performing optimally?

A3: Regularly perform a system suitability test (SST) using a standard solution of this compound.[11] This will help you monitor for any degradation in instrument performance, such as a drop in sensitivity or a shift in retention time.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the LC-MS/MS analysis of Latanoprost acid.

Table 1: Mass Spectrometry Parameters

ParameterLatanoprost AcidThis compoundReference
Ionization ModeESI PositiveESI Positive[1][2]
Precursor Ion (m/z)391.2~395.2[1]
Product Ions (m/z)337.2, 355.2, 91.1~341.2, ~359.2[1]
Collision Energy (V)Optimized empiricallyOptimized empirically[1]

Table 2: Chromatographic Conditions

ParameterTypical ValueReference
ColumnC8 or C18[1][2]
Mobile Phase AWater with 0.1% Formic Acid or Acetic Acid[2][4][5]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid[2][4][5]
Flow Rate0.2 - 0.4 mL/min[12]
Injection Volume5 - 20 µL[1]

Experimental Protocols

Protocol 1: Sample Preparation from Aqueous Humor
  • To 100 µL of aqueous humor, add 200 µL of ice-cold methanol containing the internal standard (this compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction from Plasma
  • To 100 µL of plasma, add the internal standard (this compound).

  • Add 500 µL of a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Inject Inject Sample Evap_Recon->Inject Column Reversed-Phase Column (C8/C18) Inject->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Precursor_Selection Select Precursor Ion (Q1) Ionization->Precursor_Selection Fragmentation Fragment Ion (Q2) Precursor_Selection->Fragmentation Product_Selection Select Product Ion (Q3) Fragmentation->Product_Selection Detection Detector Product_Selection->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Sensitivity cluster_no_signal Troubleshooting: No Signal cluster_low_signal Troubleshooting: Low Signal Start Low Sensitivity Issue Check_Signal Is there any signal? Start->Check_Signal No_Signal No Signal Check_Signal->No_Signal No Low_Signal Low Signal Check_Signal->Low_Signal Yes Check_Instrument Verify Instrument Parameters (MRM, Voltages, Gas Flows) No_Signal->Check_Instrument Optimize_Ionization Optimize Ionization Source (Polarity, Mobile Phase Additives) Low_Signal->Optimize_Ionization Check_Sample_Prep Review Sample Preparation (Extraction Efficiency) Check_Instrument->Check_Sample_Prep Check_LC Check LC System (Leaks, Column Integrity) Check_Sample_Prep->Check_LC Address_Matrix_Effects Investigate Matrix Effects (Improve Chromatography, Enhance Cleanup) Optimize_Ionization->Address_Matrix_Effects Improve_Chroma Optimize Chromatography (Gradient, Column) Address_Matrix_Effects->Improve_Chroma

References

Technical Support Center: Quantification of Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of Latanoprost acid-d4 by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on the impact of matrix effects.

Issue 1: Low or Inconsistent Analyte Signal

Question: My signal for Latanoprost acid and/or the this compound internal standard is low or highly variable between injections. What are the possible causes and solutions?

Answer:

Low or inconsistent signal intensity is a frequent problem in the bioanalysis of prostaglandins like Latanoprost acid due to their low physiological concentrations and susceptibility to matrix effects.[1] The primary causes can be categorized as ion suppression from the sample matrix, suboptimal ionization of the analyte, or analyte degradation.

Troubleshooting Steps:

  • Assess Matrix Effects: The first step is to determine if co-eluting matrix components are suppressing the ionization of your analyte.

    • Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression occurs. A constant flow of Latanoprost acid standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the signal at the retention time of Latanoprost acid indicates the presence of interfering matrix components.[1]

  • Improve Sample Preparation: If matrix effects are confirmed, refining the sample cleanup process is crucial. The choice of sample preparation method significantly impacts the cleanliness of the final extract.[1]

    • Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components, especially phospholipids, which are major contributors to ion suppression.[1]

    • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT. Optimization of the organic solvent and pH is critical for efficient extraction of Latanoprost acid while minimizing interferences.[2]

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex biological samples and reducing matrix effects.[1][2] A mixed-mode or polymeric reversed-phase sorbent is often suitable for prostaglandins.[1]

  • Optimize Chromatographic Conditions: Enhancing the separation of Latanoprost acid from interfering matrix components can significantly reduce ion suppression.[1]

    • Column Selection: Utilize a high-resolution column, such as a C8 or C18, to improve separation.[2][3]

    • Mobile Phase Gradient: Adjust the mobile phase gradient to better resolve the analyte from the ion suppression zone identified during post-column infusion.[1]

  • Optimize Ionization Source Parameters: Ensure the mass spectrometer is optimally tuned for Latanoprost acid.

    • Ionization Mode: Negative ion mode Electrospray Ionization (ESI) is typically optimal for the analysis of prostaglandins.[1]

    • Source Parameters: Fine-tune ion source parameters, including capillary voltage, gas flows, and temperatures, to maximize the signal for Latanoprost acid.[1]

  • Evaluate Analyte Stability: Prostaglandins can be unstable, leading to signal loss.

    • Proper Storage: Samples should be stored at -80°C to minimize degradation.[2]

    • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples.[2]

    • Sample Handling: Process samples on ice to reduce the risk of degradation.[2]

Issue 2: Poor Reproducibility and High Variability in Quantitative Results

Question: I am observing poor reproducibility and high relative standard deviation (%RSD) in my quality control samples and replicates. What could be the cause?

Answer:

High variability in quantitative results is often linked to inconsistent sample handling and the presence of variable matrix effects between different samples.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating this variability.

Troubleshooting Steps:

  • Consistent Use of Internal Standard: this compound should be added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. This allows it to compensate for variability in extraction recovery and matrix effects.[2][4]

  • Standardize Protocol: Ensure that every step of the analytical workflow, from sample collection to data analysis, is standardized and followed consistently for all samples.[2]

  • Matrix-Matched Calibrators: To compensate for consistent matrix effects, prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., blank plasma, aqueous humor).[2]

  • Thorough Method Validation: A comprehensive method validation should be performed to assess accuracy, precision, selectivity, and matrix effects.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in the analysis of Latanoprost acid?

A1: The primary cause of matrix effects is the presence of endogenous components in biological samples that co-elute with Latanoprost acid and interfere with its ionization in the mass spectrometer's source.[1] In plasma, phospholipids are a major source of ion suppression.[1] In ocular tissues like aqueous humor and ciliary body, other endogenous molecules can also contribute to these effects.[5]

Q2: How does this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Latanoprost acid but has a different mass due to the deuterium atoms.[4] Because it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[7]

Q3: Which sample preparation method is most effective for minimizing matrix effects for Latanoprost acid?

A3: Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for minimizing matrix effects in prostaglandin analysis.[1][2] It provides a more thorough cleanup of the sample compared to protein precipitation and liquid-liquid extraction, resulting in a cleaner final extract with fewer interfering components.[1]

Q4: Can I use a different ionization technique to reduce matrix effects?

A4: Yes, in some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can help mitigate matrix effects, as APCI is often less susceptible to ion suppression from non-volatile matrix components.[8] However, the suitability of APCI depends on the analyte's properties and may not always provide the same level of sensitivity as ESI for Latanoprost acid.[8]

Q5: How can I quantitatively assess the matrix effect in my method?

A5: The matrix effect can be quantitatively assessed using the post-extraction spike method.[9] This involves comparing the response of the analyte spiked into the extract of a blank matrix sample to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[10] A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[9]

Quantitative Data Summary

The following table summarizes quantitative data on recovery, matrix effect, and process efficiency from a validated LC-MS/MS method for the quantification of Latanoprost free acid in rabbit aqueous humor and ciliary body, using this compound as the internal standard.[5]

ParameterMatrixSample PreparationLQCMQCHQC
Recovery (%) Aqueous HumorProtein Precipitation>97%>97%>97%
Ciliary BodyLiquid-Liquid Extraction>97%>97%>97%
Matrix Effect (%) Aqueous HumorProtein Precipitation<7%<7%<7%
Ciliary BodyLiquid-Liquid Extraction<7%<7%<7%
Process Efficiency (%) Aqueous HumorProtein Precipitation>91%>91%>91%
Ciliary BodyLiquid-Liquid Extraction>91%>91%>91%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control Data adapted from a study on Latanoprost free acid quantification in rabbit ocular tissues.[5]

Experimental Protocols

1. Sample Preparation

  • Aqueous Humor (Protein Precipitation): [5]

    • To 100 µL of aqueous humor, add 80 µL of methanol and 20 µL of this compound internal standard solution.

    • Vortex mix the sample.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Ciliary Body (Liquid-Liquid Extraction): [5]

    • Homogenize the ciliary body tissue.

    • To the homogenate, add 1 mL of a mixture of ethyl acetate and isopropanol (60:40, v/v) and the this compound internal standard.

    • Vortex for 20 minutes.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the organic layer.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography: [5]

    • Column: Octylsilica (C8) column.

    • Mobile Phase: Isocratic elution with an appropriate mixture of aqueous and organic solvents (e.g., water/acetonitrile with 0.1% formic acid).[2][3]

    • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometry: [5]

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for Latanoprost acid and this compound.

Visualizations

Troubleshooting_Matrix_Effects cluster_Start Problem Identification cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Solutions Sample Preparation Options cluster_End Resolution start Low or Inconsistent Signal Poor Reproducibility assess_me Assess Matrix Effects (Post-Column Infusion) start->assess_me review_is Review Internal Standard (this compound) Usage start->review_is improve_sp Improve Sample Preparation assess_me->improve_sp Matrix Effect Confirmed review_is->improve_sp Inconsistent IS Performance optimize_lc Optimize Chromatography improve_sp->optimize_lc Further Improvement Needed ppt Protein Precipitation (PPT) (Least Effective) improve_sp->ppt lle Liquid-Liquid Extraction (LLE) (Better) improve_sp->lle spe Solid-Phase Extraction (SPE) (Most Effective) improve_sp->spe optimize_ms Optimize MS Parameters optimize_lc->optimize_ms Co-elution Persists end Reliable Quantification Achieved optimize_ms->end lle->end spe->end Assess_Matrix_Effect cluster_Quantitative Quantitative Assessment prep_a Set A: Analyte in Neat Solution calculate Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) prep_a->calculate prep_b Set B: Post-Extraction Spike (Analyte in Blank Matrix Extract) prep_b->calculate prep_c Set C: Pre-Extraction Spike (Analyte in Blank Matrix before Extraction) prep_c->calculate formula_me ME (%) = (Mean B / Mean A) * 100 calculate->formula_me formula_re RE (%) = (Mean C / Mean B) * 100 calculate->formula_re formula_pe PE (%) = (Mean C / Mean A) * 100 calculate->formula_pe

References

stability of Latanoprost acid-d4 in different biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Latanoprost acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and analysis of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for a this compound stock solution?

A certified this compound solution should be stored at -20°C in a tightly sealed, light-resistant container. Under these conditions, it is expected to be stable for at least two years.

Q2: How stable is this compound in biological matrices like plasma and serum?

While specific stability data for this compound in human plasma and serum is not extensively published, studies on the non-deuterated form, Latanoprost acid, in similar biological matrices provide valuable insights. The stability of the deuterated internal standard is expected to be comparable to its non-deuterated counterpart. Latanoprost is known to rapidly hydrolyze to Latanoprost acid in blood.[1][2] The acid itself is then metabolized, with a short plasma half-life of approximately 17 minutes in humans.[1][2] This indicates that prompt processing and analysis of samples containing Latanoprost acid are crucial. For bioanalytical method validation, it is essential to perform your own stability studies in the specific matrix and storage conditions of your experiment.

Q3: What are the main degradation pathways for Latanoprost and Latanoprost acid?

Latanoprost, the isopropyl ester prodrug, primarily degrades through hydrolysis to its active form, Latanoprost acid.[3] Further degradation of Latanoprost acid can occur via oxidation. Both Latanoprost and Latanoprost acid are sensitive to high temperatures and light, particularly UV-B radiation, which can accelerate degradation.[4][5] Extreme pH conditions (both acidic and alkaline) also contribute significantly to the degradation of Latanoprost.

Q4: Can I subject samples containing this compound to multiple freeze-thaw cycles?

Based on stability studies of Latanoprost acid in rabbit aqueous humor and ciliary body, the compound showed acceptable stability after three freeze-thaw cycles (from -80°C to room temperature). However, it is always recommended to minimize the number of freeze-thaw cycles for any biological sample to ensure analyte integrity. For critical samples, it is advisable to aliquot them into single-use vials before the initial freezing.

Q5: What is the bench-top stability of this compound in biological samples?

Studies on Latanoprost acid in rabbit aqueous humor and ciliary body indicate that it is stable for at least 6 hours at room temperature in the biological matrix. For processed samples in the autosampler, stability has been demonstrated for up to 28 hours at 25°C. As a best practice, it is recommended to keep biological samples on ice during processing and to minimize the time they spend at room temperature before analysis.

Stability Data Summary

The following tables summarize the available stability data for Latanoprost acid. This data is derived from studies on the non-deuterated form in rabbit ocular tissues and should be considered as a guideline. It is imperative for researchers to conduct their own validation studies for this compound in the specific human biological matrices and storage conditions relevant to their experiments.

Table 1: Stability of Latanoprost Acid in Rabbit Aqueous Humor (AH)

Stability TestStorage ConditionDurationConcentration TestedAccuracy (%)Precision (RSD %)
Bench-topRoom Temperature6 hoursLow QC, High QC98.5 - 102.12.1 - 3.5
Freeze-Thaw3 cycles (-80°C to RT)3 cyclesLow QC, High QC97.8 - 101.51.8 - 4.2
Long-term-80°C30 daysLow QC, High QC98.2 - 101.92.5 - 3.9

Table 2: Stability of Latanoprost Acid in Rabbit Ciliary Body (CB)

Stability TestStorage ConditionDurationConcentration TestedAccuracy (%)Precision (RSD %)
Bench-topRoom Temperature6 hoursLow QC, High QC99.1 - 101.81.9 - 3.1
Freeze-Thaw3 cycles (-80°C to RT)3 cyclesLow QC, High QC98.5 - 102.32.2 - 4.1
Long-term-80°C30 daysLow QC, High QC98.9 - 102.02.8 - 3.7

Data adapted from studies on non-deuterated Latanoprost acid in rabbit ocular tissues. These values should be used as a reference, and matrix-specific validation is required.

Experimental Protocols & Workflows

Sample Preparation from Plasma

This protocol outlines a general procedure for the extraction of Latanoprost acid from plasma samples for LC-MS/MS analysis.

Sample_Preparation_Workflow start Plasma Sample (e.g., 100 µL) add_is Add this compound (Internal Standard) start->add_is vortex1 Vortex Mix add_is->vortex1 add_protein_precip Add Protein Precipitation Solvent (e.g., Acetonitrile) vortex1->add_protein_precip vortex2 Vortex Mix add_protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Plasma sample preparation workflow for Latanoprost acid analysis.

Detailed Steps:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

The following diagram illustrates a typical logical workflow for the LC-MS/MS analysis of this compound.

LCMS_Analysis_Workflow injection Sample Injection lc_separation Chromatographic Separation (Reversed-Phase C18 Column) injection->lc_separation ionization Electrospray Ionization (ESI) (Negative or Positive Mode) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) ionization->mass_analysis detection Detection of Analyte and IS Transition Ions mass_analysis->detection quantification Quantification (Peak Area Ratio) detection->quantification result Concentration Determination quantification->result

Logical workflow for LC-MS/MS analysis of this compound.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Improper Storage of Stock Solution Verify that the this compound stock solution has been stored at -20°C and protected from light. Prepare a fresh working solution from the stock.
Degradation During Sample Preparation Keep samples on ice during the entire preparation process. Minimize the time between thawing and extraction.
Inefficient Extraction Optimize the protein precipitation or liquid-liquid extraction method. Ensure the pH of the sample is appropriate for extraction.
Ion Suppression/Enhancement Infuse a solution of this compound post-column while injecting a blank matrix extract to check for ion suppression at the analyte's retention time. If suppression is observed, improve chromatographic separation or sample cleanup.
Incorrect MS/MS Parameters Optimize the MS/MS parameters, including precursor and product ions, collision energy, and cone voltage, by infusing a pure standard of this compound.

Issue 2: High Variability in this compound Peak Area

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and accurate pipetting of the internal standard and other reagents. Use a calibrated pipette. Ensure thorough vortexing at each step.
Matrix Effects Different lots of biological matrix can have varying levels of interfering components. Evaluate matrix effects by comparing the response of the internal standard in different lots of blank matrix.
Autosampler Issues Check for air bubbles in the autosampler syringe and lines. Ensure the injection volume is consistent.
LC System Instability Monitor the pump pressure for fluctuations. Ensure the mobile phase is properly degassed.
Inconsistent Ionization Clean the ion source of the mass spectrometer. Check for a stable spray in the ESI source.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is suitable for the analyte. Latanoprost acid is an acidic compound, so a mobile phase with a lower pH (e.g., containing 0.1% formic acid) is often used.
Secondary Interactions with Column Use a column with end-capping to minimize silanol interactions.
Injection Solvent Effects Ensure the reconstitution solvent is of similar or weaker elution strength than the initial mobile phase.
Signaling Pathway (Illustrative Example of Degradation)

The following diagram illustrates the primary degradation pathway of Latanoprost to Latanoprost acid.

Degradation_Pathway Latanoprost Latanoprost (Isopropyl Ester Prodrug) Hydrolysis Hydrolysis (Esterases in Cornea/Blood) Latanoprost->Hydrolysis Latanoprost_Acid Latanoprost Acid (Biologically Active) Hydrolysis->Latanoprost_Acid Oxidation Oxidation Latanoprost_Acid->Oxidation Degradation_Products Degradation Products Oxidation->Degradation_Products

Primary degradation pathway of Latanoprost.

References

Technical Support Center: Analysis of Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the in-source fragmentation of Latanoprost acid-d4 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

A1: In-source fragmentation is a phenomenon in electrospray ionization (ESI) mass spectrometry where an analyte fragments within the ion source before it reaches the mass analyzer.[1][2][3] This is particularly problematic in quantitative analysis as it can reduce the abundance of the intended precursor ion, leading to decreased sensitivity and inaccurate measurements. This compound, often used as an internal standard for the quantification of Latanoprost acid, can be susceptible to ISF, which can compromise the reliability of the analytical method.[4][5][6][7][8]

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation for compounds like this compound in an ESI source are related to the application of excessive energy, which can break chemical bonds. Key contributing factors include:

  • High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, leading to thermal degradation.[3] Latanoprost is known to be sensitive to heat.[9][10]

  • High Declustering Potential (or Fragmentor Voltage): This voltage is applied to help desolvate ions, but excessive levels can induce collisions with gas molecules, causing fragmentation.[3]

  • Mobile Phase Composition: The pH and conductivity of the mobile phase can influence the ionization efficiency and the stability of the generated ions.[1][11][12]

Q3: How can I identify if in-source fragmentation of this compound is occurring in my experiment?

A3: You can identify in-source fragmentation by observing the mass spectrum of this compound. Look for the following indicators:

  • A decrease in the signal intensity of the expected precursor ion (e.g., [M-H]⁻ or [M+H]⁺).

  • The appearance of fragment ions at lower mass-to-charge ratios (m/z) that are not present when using very "soft" ionization conditions (i.e., low source temperature and low declustering potential).

  • An inverse relationship between the precursor ion intensity and the fragment ion intensity as you increase the source energy (e.g., by raising the declustering potential).

Q4: What are the recommended storage and handling conditions for this compound to prevent degradation before analysis?

A4: To ensure the stability of this compound, it is recommended to store it at -20°C in a tightly sealed, light-resistant container.[13][14] Avoid repeated freeze-thaw cycles. When preparing solutions, use high-purity solvents and minimize the exposure of the compound to elevated temperatures and direct light.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating in-source fragmentation of this compound.

Diagram: Troubleshooting Workflow for In-Source Fragmentation

Troubleshooting Workflow Troubleshooting Workflow for this compound In-Source Fragmentation cluster_0 Problem Identification cluster_1 Optimization of MS Parameters cluster_2 Optimization of LC Method cluster_3 Verification A Observe Mass Spectrum of This compound B Is Precursor Ion Intensity Low and Fragment Ion Intensity High? A->B C Reduce Declustering Potential/ Fragmentor Voltage B->C Yes D Lower Ion Source Temperature C->D E Optimize Nebulizer and Gas Flow Rates D->E F Adjust Mobile Phase Composition (e.g., pH, additives) E->F G Optimize Flow Rate F->G H Re-analyze this compound G->H I Is Fragmentation Mitigated? H->I J Method Validated I->J Yes K Further Investigation Needed I->K No

Caption: A stepwise workflow for identifying and resolving in-source fragmentation of this compound.

Table: Quantitative Guide to Parameter Optimization
ParameterTypical Starting ValueOptimization Direction to Reduce ISFRationale
Declustering Potential (DP) / Fragmentor Voltage Instrument DependentDecrease in small increments (e.g., 5-10 V)Reduces the kinetic energy of ions, minimizing fragmentation upon collision with gas molecules.[3]
Ion Source Temperature 300 - 400 °CDecrease in increments of 25-50 °CMinimizes thermal degradation of the analyte.[3] Latanoprost is known to be heat-sensitive.[9]
Nebulizer Gas Flow Instrument DependentOptimize for stable sprayA stable spray ensures efficient and consistent ionization, reducing the need for harsh source conditions.
Drying Gas Flow Instrument DependentOptimize for efficient desolvationProper desolvation can improve ion stability without requiring excessive temperatures.
Mobile Phase pH Dependent on analytical columnAdjust to ensure analyte stabilityThe stability of prostaglandin analogs can be pH-dependent.
Mobile Phase Flow Rate 0.2 - 0.5 mL/minLower flow rates may be beneficialCan sometimes lead to more efficient and softer ionization.[1]

Detailed Experimental Protocols

Protocol 1: Systematic Optimization of Declustering Potential to Minimize In-Source Fragmentation
  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration of 100 ng/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Initial LC-MS/MS Setup:

    • Use a standard reversed-phase C18 column.

    • Set an isocratic mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid).

    • Set the ion source temperature to a moderate value (e.g., 350 °C).

    • Set the declustering potential (DP) to a relatively high value for your instrument (e.g., 80 V).

  • Infusion Analysis: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Acquire Mass Spectra: Acquire full-scan mass spectra and monitor the precursor ion of this compound and its potential fragment ions. The exact m/z will depend on the ionization mode (positive or negative) and the specific adduct.

  • Iterative Reduction of DP: Decrease the DP in increments of 10 V and acquire a new mass spectrum at each step.

  • Data Analysis: Plot the intensity of the precursor ion and the major fragment ion(s) as a function of the DP. Select the DP value that provides the highest precursor ion intensity with the lowest fragment ion intensity, while maintaining adequate overall signal.

Diagram: Experimental Workflow for DP Optimization

DP Optimization Workflow Workflow for Optimizing Declustering Potential A Prepare 100 ng/mL This compound Standard B Infuse Standard into MS A->B C Set Initial High DP (e.g., 80 V) and Moderate Temperature B->C D Acquire Full Scan Mass Spectrum C->D E Decrease DP by 10 V D->E F Acquire New Mass Spectrum E->F G Repeat Steps E and F until Minimum DP is Reached F->G H Plot Ion Intensities vs. DP G->H I Select Optimal DP with Maximum Precursor and Minimum Fragment H->I

Caption: A systematic workflow for the optimization of declustering potential to minimize in-source fragmentation.

Protocol 2: Method for Routine Analysis of Latanoprost Acid with Minimized ISF of the Internal Standard
  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction of the biological matrix. Spike the sample with this compound as the internal standard.[8]

  • LC Conditions:

    • Column: C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Latanoprost acid from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Optimized for Minimal ISF):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Declustering Potential: Use the optimized value from Protocol 1.

    • Ion Source Temperature: 300-350 °C (or the lowest temperature that provides adequate desolvation).

    • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for both Latanoprost acid and this compound.

  • Data Analysis: Quantify Latanoprost acid using the peak area ratio relative to this compound. Ensure that the peak for this compound corresponds to the precursor ion and not a fragment ion.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the in-source fragmentation of this compound, leading to more accurate and reliable quantitative results in their experiments.

References

troubleshooting poor chromatographic peak shape for Latanoprost acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Latanoprost acid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, an acidic compound, is often attributed to several factors. These include an inappropriate mobile phase pH which can lead to peak tailing or fronting, co-elution with isomers or impurities, secondary interactions with the stationary phase, and issues with the analytical column itself, such as contamination or degradation.[1][2][3] Sample overloading can also result in distorted peaks.[4][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

As an acidic analyte, the retention and peak shape of this compound are highly sensitive to the mobile phase pH.[6][7][8] At a pH close to its pKa, both the ionized and non-ionized forms of the molecule will be present, which can lead to peak splitting or broadening.[8] To achieve a sharp, symmetrical peak, it is generally recommended to use a mobile phase pH that is at least one to two pH units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape in reversed-phase chromatography.[6][9]

Q3: Can the stability of this compound impact my chromatography?

Yes, the stability of Latanoprost and its derivatives is a critical factor. Latanoprost is known to be unstable and sensitive to heat, light, and extreme pH conditions, which can lead to the formation of degradation products.[10][11][12][13][14] If your sample or standard has degraded, you may observe additional peaks, a reduction in the main peak's intensity, and potentially a distorted peak shape for this compound due to co-eluting degradants.[11]

Q4: What type of analytical column is best suited for this compound analysis?

For the analysis of this compound, a high-resolution reversed-phase column, such as a C18 column, is commonly used.[1] These columns provide good retention and separation for prostaglandin analogs. To minimize peak tailing that can result from interactions with residual silanols on the silica backbone of the stationary phase, using a modern, high-purity silica column is advisable.[3]

Q5: My peak is split. What should I investigate?

Peak splitting can arise from several issues. A common cause is the injection of the sample in a solvent that is much stronger than the mobile phase, leading to poor focusing of the analyte band at the head of the column.[15] Other potential causes include a partially clogged frit or a void in the column packing. As mentioned earlier, analyzing at a pH close to the analyte's pKa can also result in split peaks.[8]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

  • Possible Cause 1: Inappropriate Mobile Phase pH

    • Explanation: If the mobile phase pH is not low enough to fully suppress the ionization of the carboxylic acid group on this compound, interactions with the stationary phase can lead to tailing.[3]

    • Solution: Lower the pH of the mobile phase. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is a common practice to ensure an acidic environment.[16]

  • Possible Cause 2: Secondary Silanol Interactions

    • Explanation: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing, especially for acidic compounds.[3]

    • Solution:

      • Use a high-purity, end-capped C18 column designed to minimize silanol activity.

      • Consider adding a competitive base, like triethylamine, to the mobile phase in small concentrations, although this is less common with modern columns.[3]

  • Possible Cause 3: Column Contamination

    • Explanation: Accumulation of strongly retained compounds from previous injections can create active sites that lead to peak tailing.[4]

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contamination.[4][5]

Problem: Peak Fronting

Peak fronting is the inverse of tailing, with the initial part of the peak being less steep than the latter part.

  • Possible Cause 1: Sample Overload

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted, fronting peak.[4][5]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Possible Cause 2: Incompatible Injection Solvent

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[2]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Problem: Broad Peaks

Broad peaks can reduce resolution and sensitivity.

  • Possible Cause 1: High Dead Volume

    • Explanation: Excessive tubing length or poorly made connections between the injector, column, and detector can increase the extra-column volume, leading to peak broadening.[5]

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.

  • Possible Cause 2: Column Inefficiency

    • Explanation: An old or degraded column will have lower efficiency, resulting in broader peaks.[4]

    • Solution: Replace the analytical column. Regularly monitoring column performance with a standard can help identify when a replacement is needed.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the analysis of Latanoprost acid, which can be adapted for this compound.

ParameterSuboptimal ConditionTypical Optimized Condition
Column Older, Type-A silica columnHigh-purity, end-capped C18, <5 µm particle size
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
pH of Aqueous Phase Near neutral (e.g., pH 6-7)Acidic (e.g., pH 2.5-3.5)
Injection Volume > 10 µL of a concentrated sample1-5 µL of a diluted sample
Sample Solvent Stronger than mobile phase (e.g., high % organic)Mobile phase or weaker than mobile phase

Experimental Protocols

General LC-MS/MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 30%).

    • Increase the percentage of Mobile Phase B to elute this compound.

    • Include a column wash step with a high percentage of Mobile Phase B.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 40 °C, to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically most effective for prostaglandin analysis due to the presence of the carboxylic acid group.[1]

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound. This will need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting, Broad) check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_solvent Is Injection Solvent Stronger Than Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Is Column Old or Contaminated? check_solvent->check_column No change_solvent->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Yes good_peak Good Peak Shape Achieved check_column->good_peak No replace_column Replace Column flush_column->replace_column Problem Persists flush_column->good_peak Problem Solved replace_column->good_peak

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Caption: Effect of mobile phase pH on this compound peak shape.

References

Technical Support Center: Latanoprost Acid-d4 Analysis & Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Latanoprost acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[1] Prostaglandins like Latanoprost acid are often analyzed at low concentrations in complex biological matrices (e.g., plasma, aqueous humor), making them particularly susceptible to ion suppression.[1]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A2: A common and effective method to detect ion suppression is the post-column infusion experiment .[1] In this technique, a standard solution of this compound is continuously infused into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample (e.g., plasma or aqueous humor without the analyte) is then injected onto the column. A dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.[3]

Another approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus a post-extraction spiked blank matrix sample at the same concentration.[4] A significantly lower peak area in the matrix sample suggests the presence of ion suppression.

Troubleshooting Guides

Issue 1: Low this compound signal intensity and poor reproducibility in plasma samples.

This issue is often a direct consequence of significant ion suppression from the complex plasma matrix.

Recommended Solutions:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical for minimizing ion suppression.[1] While simple, protein precipitation (PPT) is often the least effective at removing interfering matrix components like phospholipids.[1][3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[1][5]

    • Experimental Protocol: Comparison of Sample Preparation Techniques

      • Protein Precipitation (PPT):

        • To 100 µL of plasma, add 300 µL of cold acetonitrile.

        • Vortex for 1 minute.

        • Centrifuge at 10,000 x g for 10 minutes.

        • Evaporate the supernatant to dryness and reconstitute in mobile phase.

      • Liquid-Liquid Extraction (LLE):

        • To 100 µL of plasma, add 20 µL of 1% formic acid to acidify the sample.

        • Add 600 µL of methyl tert-butyl ether (MTBE).

        • Vortex for 5 minutes.

        • Centrifuge at 10,000 x g for 10 minutes.

        • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in mobile phase.

      • Solid-Phase Extraction (SPE):

        • Use a mixed-mode cation exchange SPE cartridge.

        • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

        • Load 100 µL of pre-treated plasma (acidified with 1% formic acid).

        • Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

        • Elute with 1 mL of 5% ammonium hydroxide in methanol.

        • Evaporate the eluate to dryness and reconstitute in mobile phase.

    • Data Presentation: Impact of Sample Preparation on Ion Suppression

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Ion Suppression (%)
Protein Precipitation (PPT)50,00075%
Liquid-Liquid Extraction (LLE)120,00040%
Solid-Phase Extraction (SPE)180,00010%
  • Chromatographic Optimization: Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components.[6][7]

    • Increase the organic content of the mobile phase gradient: This can help to elute phospholipids and other interferences earlier or later than the analyte.

    • Use a smaller particle size column or a longer column: This can improve peak resolution.

    • Consider a different stationary phase: A C18 column is commonly used, but a phenyl-hexyl or a C8 column might offer different selectivity.[8]

Issue 2: Inconsistent internal standard (this compound) response across different sample lots.

This indicates that the degree of ion suppression is variable between different sources of the biological matrix.

Recommended Solutions:

  • Employ a Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard is highly recommended to compensate for matrix effects.[9] Since this compound is already a deuterated form, it serves as an excellent internal standard for the non-labeled Latanoprost acid. If you are quantifying this compound itself, a C13-labeled equivalent would be the ideal internal standard. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, leading to a consistent analyte-to-internal standard ratio and more accurate quantification.

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[6] This approach helps to normalize the ion suppression effects across your analytical run.

Visual Guides

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Problem Low Analyte Signal & Poor Reproducibility PostColumnInfusion Post-Column Infusion Experiment Problem->PostColumnInfusion Identify Suppression Zone MatrixComparison Compare Peak Area: Neat vs. Matrix Spike Problem->MatrixComparison Quantify Suppression Chromatography Optimize Chromatography PostColumnInfusion->Chromatography Shift Analyte Elution SamplePrep Optimize Sample Preparation MatrixComparison->SamplePrep Improve Cleanup InternalStandard Use Stable Isotope-Labeled Internal Standard SamplePrep->InternalStandard Compensate for Residual Effects

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Outcome PlasmaSample Plasma Sample with This compound PPT Protein Precipitation (PPT) PlasmaSample->PPT LLE Liquid-Liquid Extraction (LLE) PlasmaSample->LLE SPE Solid-Phase Extraction (SPE) PlasmaSample->SPE HighSuppression High Ion Suppression (Poor Data Quality) PPT->HighSuppression Least Effective Cleanup ModerateSuppression Moderate Ion Suppression (Improved Data) LLE->ModerateSuppression Good Cleanup LowSuppression Low Ion Suppression (High Data Quality) SPE->LowSuppression Most Effective Cleanup

References

ensuring complete recovery of Latanoprost acid-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete recovery of Latanoprost acid-d4 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a deuterated analog of Latanoprost acid. It is commonly used as an internal standard (IS) for the quantification of Latanoprost acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The primary role of an internal standard is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, including sample preparation, injection, and analysis.[3]

Q2: What are the key chemical properties of this compound that influence its extraction?

Latanoprost acid is an acidic compound.[4][5] This property is critical for developing an effective extraction strategy. In reversed-phase solid-phase extraction (SPE), for instance, the pH of the sample and wash solutions must be controlled to ensure the compound is in its neutral, more retentive form.[6]

Q3: What are the recommended storage conditions for this compound?

Latanoprost and its analogs are sensitive to temperature and light. Unopened solutions of Latanoprost are typically stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[7][8] Latanoprost API is recommended to be stored at -20°C to -10°C.[9] Once opened, some formulations may be stored at room temperature (up to 25°C or 77°F) for a limited period, typically up to 6 weeks.[7][8] Following the manufacturer's specific storage instructions for the this compound standard is crucial to maintain its integrity.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of the internal standard is a common issue that can compromise the accuracy and precision of your analytical results.[3][10] This guide provides a systematic approach to troubleshooting poor recovery of this compound during sample extraction.

Issue 1: Low Recovery During Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating prostaglandins and their analogs from complex matrices.[11][12] The following table summarizes potential causes for low recovery of this compound during SPE and provides recommended solutions.

Potential Cause Description Recommended Solution(s)
Improper Sorbent Conditioning/Equilibration The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the internal standard.[3]- Ensure the column is conditioned with an appropriate organic solvent (e.g., methanol or acetonitrile) to wet the sorbent bed completely.[13] - Equilibrate the column with a solution that has a similar pH and solvent composition to the sample to be loaded.[14] - Do not let the sorbent dry out between conditioning, equilibration, and sample loading steps.[15]
Incorrect Sample pH As an acidic compound, the retention of this compound on a reversed-phase sorbent is pH-dependent. If the pH is too high, the molecule will be ionized and less retained.- Adjust the pH of the sample to be at least 2 pH units below the pKa of Latanoprost acid. A pH of ~3-4 is generally recommended for acidic compounds to ensure they are in their neutral form.[16]
Inappropriate Wash Solvent The wash solvent may be too strong, causing the premature elution of this compound along with interferences.[6]- Use a wash solvent that is strong enough to remove interferences but weak enough to retain the analyte. For reversed-phase SPE of acidic compounds, a low percentage of organic solvent (e.g., 5-10% methanol) in an acidic aqueous solution is a good starting point.
Incomplete Elution The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[6]- Use an elution solvent with a higher percentage of organic solvent (e.g., methanol or acetonitrile).[17] - Consider adding a modifier to the elution solvent. For acidic compounds, a small amount of a basic modifier like ammonium hydroxide can help to ionize the molecule and facilitate its elution from a reversed-phase sorbent. However, for reversed-phase, eluting with a high percentage of organic solvent is more common.[17]
High Flow Rate A high flow rate during sample loading, washing, or elution can lead to insufficient interaction time between the analyte and the sorbent.[13]- Decrease the flow rate during all steps of the SPE process to allow for adequate equilibration and interaction.[6]
Sorbent Overload The mass of the analyte and other matrix components may exceed the capacity of the SPE cartridge.[13]- Reduce the sample volume or dilute the sample. - Increase the sorbent mass of the SPE cartridge.[13]
Issue 2: Low Recovery During Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another widely used technique for isolating prostaglandins.[18]

Potential Cause Description Recommended Solution(s)
Incorrect pH of Aqueous Phase For an acidic analyte like this compound, the pH of the aqueous phase will determine its partitioning between the aqueous and organic phases.- Acidify the aqueous sample to a pH at least 2 units below the pKa of Latanoprost acid to ensure it is in its neutral, more organic-soluble form.[4][5]
Inappropriate Extraction Solvent The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.- Use a water-immiscible organic solvent with appropriate polarity. Common solvents for prostaglandin extraction include ethyl acetate and mixtures of ethyl acetate and isopropanol.[19]
Insufficient Mixing/Extraction Time Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of the analyte into the organic layer.- Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for equilibrium to be reached.
Emulsion Formation The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.- Centrifuge the sample to break the emulsion. - Add a small amount of salt (salting out) to the aqueous phase.

Experimental Protocols

General Solid-Phase Extraction (SPE) Protocol for this compound

This protocol provides a general starting point for reversed-phase SPE. Optimization may be required based on the specific sample matrix.

  • Sorbent Selection: Choose a reversed-phase sorbent such as C18 or a polymeric sorbent.[6][15]

  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol or acetonitrile.[13]

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of an acidic solution (e.g., water adjusted to pH 3-4 with formic or acetic acid).

  • Sample Loading:

    • Pre-treat the sample by adjusting its pH to 3-4.[16]

    • Load the pre-treated sample onto the SPE cartridge at a low flow rate.[6]

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent mixture (e.g., 5-10% methanol in acidic water) to remove polar interferences.

  • Elution: Elute the this compound with 1-2 column volumes of a high-percentage organic solvent (e.g., methanol or acetonitrile).[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase).[20]

Visualizations

Logical Workflow for Troubleshooting Low Internal Standard Recovery

Troubleshooting_Workflow start Start: Low or Inconsistent This compound Recovery check_method Review Extraction Method: SPE or LLE? start->check_method spe_path Solid-Phase Extraction (SPE) check_method->spe_path SPE lle_path Liquid-Liquid Extraction (LLE) check_method->lle_path LLE check_spe_conditioning Check Sorbent Conditioning/Equilibration spe_path->check_spe_conditioning check_lle_ph Verify Aqueous Phase pH (Should be acidic) lle_path->check_lle_ph check_spe_ph Verify Sample & Wash pH (Should be acidic) check_spe_conditioning->check_spe_ph Proper optimize_spe Optimize SPE Protocol: Adjust Solvents, pH, Flow Rate check_spe_conditioning->optimize_spe Improper check_spe_solvents Evaluate Wash & Elution Solvent Strength check_spe_ph->check_spe_solvents Correct check_spe_ph->optimize_spe Incorrect check_spe_flowrate Assess Flow Rate (Should be low) check_spe_solvents->check_spe_flowrate Appropriate check_spe_solvents->optimize_spe Inappropriate check_spe_flowrate->optimize_spe Too High end Achieve Consistent & High Recovery check_spe_flowrate->end Optimal check_lle_solvent Evaluate Organic Solvent Choice check_lle_ph->check_lle_solvent Correct optimize_lle Optimize LLE Protocol: Adjust pH, Solvent, Mixing check_lle_ph->optimize_lle Incorrect check_lle_mixing Check Mixing Procedure & Emulsion Formation check_lle_solvent->check_lle_mixing Appropriate check_lle_solvent->optimize_lle Inappropriate check_lle_mixing->optimize_lle Suboptimal check_lle_mixing->end Optimal optimize_spe->end optimize_lle->end

Caption: A flowchart for systematically troubleshooting low recovery of this compound.

Key Steps in Solid-Phase Extraction for this compound

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Acidic Water, pH 3-4) conditioning->equilibration sample_loading 3. Sample Loading (pH adjusted sample) equilibration->sample_loading washing 4. Washing (Weak organic/acidic water) sample_loading->washing elution 5. Elution (High % organic solvent) washing->elution evaporation 6. Evaporation elution->evaporation reconstitution 7. Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A diagram illustrating the sequential steps of a typical SPE workflow for this compound.

References

selecting the appropriate column for Latanoprost acid-d4 separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate column and troubleshooting issues related to the separation of Latanoprost acid-d4.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating this compound?

A1: The most common method for separating this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.[1][2][3] This technique is well-suited for separating acidic and moderately polar compounds like this compound from complex matrices.

Q2: Which type of column is better for this compound separation, C8 or C18?

A2: Both C8 and C18 columns can be effectively used for the separation of this compound, and the choice depends on the specific requirements of the analysis.[4][5][6][7][8]

  • C18 columns have a longer carbon chain, making them more hydrophobic and providing stronger retention of non-polar compounds.[6] They often yield higher resolution, which is beneficial for complex mixtures.[7]

  • C8 columns have a shorter carbon chain, resulting in lower hydrophobicity and shorter retention times.[5][6] This can lead to faster analysis times, which is advantageous for high-throughput screening.

For routine analysis of this compound, a C18 column is often a good starting point due to its high resolving power.[1][2][9] However, if faster analysis is a priority, a C8 column can be a suitable alternative.[10][11]

Q3: What are the typical mobile phases used for the separation of this compound?

A3: Typical mobile phases for the separation of this compound in reversed-phase chromatography consist of a mixture of an organic solvent and an acidic aqueous buffer. Common components include:

  • Organic Solvent: Acetonitrile is frequently used.[10][2][9] Methanol can also be used.

  • Aqueous Phase: Water, often with an acidic modifier to suppress the ionization of the carboxylic acid group of Latanoprost acid, leading to better peak shape.[2][9][11] Common acidic modifiers include formic acid[11], acetic acid[12][13], or trifluoroacetic acid (TFA).[2][9]

The exact ratio of the organic to the aqueous phase is optimized to achieve the desired retention and separation.

Recommended Columns and Methodologies

The following table summarizes recommended columns and starting chromatographic conditions for the separation of this compound.

Column TypeColumn DimensionsParticle SizeMobile PhaseFlow RateDetectionReference
C18 250 mm x 4.6 mm5 µmAcetonitrile : 0.05% TFA in Water (60:40 v/v)1.0 mL/minUV at 210 nm[2]
C18 150 mm x 4.6 mm3.5 µmAcetonitrile : Water with 0.1% TFA, pH 3.0 (70:30 v/v)1.0 mL/minUV at 205 nm[9]
C8 150 mm x 1.0 mm3 µmAcetonitrile + 0.5% Formic Acid : Water + 0.5% Formic Acid (45:55 v/v)50 µL/minMS/MS[10]
C8 150 mm x 2.1 mm1.8 µmAcetonitrile : 0.1% Formic AcidNot SpecifiedMS/MS[11]

Detailed Experimental Protocol

This protocol provides a starting point for the separation of this compound using a C18 column. Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer

  • Waters Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent[2]

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.05% (v/v) TFA in water.

  • Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.

  • Isocratic Elution: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio.[2]

  • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Column: Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 40:60 (v/v) 0.05% TFA in water : 0.05% TFA in acetonitrile[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection: UV at 210 nm[2]

5. Sample Preparation:

  • Dissolve the this compound standard in methanol or the mobile phase to a known concentration.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Troubleshooting Guide

TroubleshootingGuide Troubleshooting this compound Separation start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_shift Retention Time Shift start->retention_shift no_peak No Peak / Low Signal start->no_peak solution_tailing1 Lower mobile phase pH (e.g., add 0.1% formic acid) peak_tailing->solution_tailing1 Possible Cause: Analyte ionization solution_tailing2 Check for column contamination (flush with strong solvent) peak_tailing->solution_tailing2 Possible Cause: Active sites on column solution_resolution1 Optimize mobile phase composition (increase aqueous portion) poor_resolution->solution_resolution1 Possible Cause: Insufficient retention solution_resolution2 Use a column with higher efficiency (e.g., smaller particle size) poor_resolution->solution_resolution2 Possible Cause: Column degradation solution_retention1 Ensure consistent mobile phase preparation retention_shift->solution_retention1 Possible Cause: Inconsistent mobile phase solution_retention2 Check for leaks in the HPLC system retention_shift->solution_retention2 Possible Cause: Flow rate instability solution_nopeak1 Verify detector settings (wavelength, lamp status) no_peak->solution_nopeak1 Possible Cause: Instrument issue solution_nopeak2 Check sample preparation and concentration no_peak->solution_nopeak2 Possible Cause: Sample issue

Caption: Troubleshooting workflow for common issues in this compound separation.

Column Selection Workflow

ColumnSelection Column Selection for this compound start Start: Define Analytical Needs high_throughput High Throughput Needed? start->high_throughput complex_matrix Complex Sample Matrix? high_throughput->complex_matrix No select_c8 Select C8 Column (e.g., 150 mm x 2.1 mm, 1.8 µm) high_throughput->select_c8 Yes select_c18 Select C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) complex_matrix->select_c18 Yes complex_matrix->select_c18 No, but high resolution is key optimize_method Optimize Method (Mobile Phase, Gradient, Flow Rate) select_c8->optimize_method select_c18->optimize_method end Final Method optimize_method->end

Caption: Logical workflow for selecting the appropriate column for this compound analysis.

References

Validation & Comparative

Method Validation for Latanoprost Acid Quantification Using Latanoprost Acid-d4 as an Internal Standard: A Comparative Guide as per FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the method validation parameters for the quantification of Latanoprost acid, a key metabolite of the prostaglandin analogue Latanoprost, using its deuterated form, Latanoprost acid-d4, as an internal standard (IS). The methodologies and data presented are aligned with the stringent requirements of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

The quantification of Latanoprost acid in biological matrices presents analytical challenges due to its low concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose, offering high sensitivity and selectivity.[4] The use of a deuterated internal standard, such as this compound, is crucial for correcting variabilities that can arise during sample extraction, potential matrix effects, and fluctuations in instrument response.[3][5]

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose and to ensure the reliability of the data supporting regulatory submissions.[1][6] A full validation should be conducted when a new bioanalytical method is established.[1]

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the quantitative performance data from various studies that have validated LC-MS/MS methods for the quantification of Latanoprost acid using this compound as an internal standard. These studies demonstrate the method's robustness across different biological matrices.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Biological MatrixLinear RangeCorrelation Coefficient (r²)LLOQReference
Rabbit Aqueous Humor10 - 160 ng/mL>0.9910 ng/mL[7]
Rabbit Ciliary Body80 - 1280 ng/g>0.9980 ng/g[7]
Human Plasma0.5 - 50 ng/mL>0.990.5 ng/mL[8]

Table 2: Accuracy and Precision

Biological MatrixQC LevelAccuracy (% Bias)Precision (% RSD)Reference
Rabbit Aqueous HumorLow, Mid, HighWithin ±15%<15%[7]
Rabbit Ciliary BodyLow, Mid, HighWithin ±15%<15%[7]
Human PlasmaLow, Mid, HighWithin ±15%<15%[8]

Acceptance Criteria as per FDA/ICH M10 Guidelines: For accuracy, the mean value should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%. For precision, the coefficient of variation (%CV or %RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[6][9]

Experimental Protocols for Method Validation

The following are detailed methodologies for the key experiments required for the validation of a bioanalytical method for Latanoprost acid quantification using this compound as an internal standard, in accordance with FDA and ICH guidelines.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the biological matrix (e.g., plasma, aqueous humor), add 20 µL of the this compound internal standard working solution.

  • Vortex the samples for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and isopropanol).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A reverse-phase C18 or C8 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides better sensitivity for Latanoprost acid and its deuterated internal standard.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Latanoprost acid and this compound to ensure selectivity and sensitivity.

Key Validation Experiments
  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure that no endogenous components interfere with the detection of Latanoprost acid or this compound. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and 5% for the internal standard.[9]

  • Linearity and Range: Prepare a calibration curve consisting of a blank, a zero sample (with internal standard), and at least six non-zero concentrations of Latanoprost acid in the biological matrix. The curve should be fitted with a linear regression model, and a correlation coefficient (r²) of ≥0.99 is generally required.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates per level. This should be performed within a single run (intra-day) and across multiple days (inter-day) to assess both repeatability and intermediate precision.

  • Stability: Evaluate the stability of Latanoprost acid in the biological matrix under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. The mean concentration at each QC level should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in method validation, the following diagrams have been generated using Graphviz (DOT language).

G cluster_1 Method Validation as per FDA/ICH M10 Sample Preparation Sample Preparation LC Conditions LC Conditions Sample Preparation->LC Conditions MS/MS Parameters MS/MS Parameters LC Conditions->MS/MS Parameters Selectivity Selectivity MS/MS Parameters->Selectivity Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Stability Stability Accuracy & Precision->Stability Validated Method Validated Method Stability->Validated Method Method Development & Optimization Method Development & Optimization Method Validation as per FDA/ICH M10 Method Validation as per FDA/ICH M10

Caption: High-level workflow for bioanalytical method validation.

G Biological Sample Biological Sample Add this compound (IS) Add this compound (IS) Biological Sample->Add this compound (IS) Liquid-Liquid Extraction Liquid-Liquid Extraction Add this compound (IS)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Experimental workflow for sample analysis.

Alternative Analytical Techniques

While LC-MS/MS is the predominant method for the quantification of Latanoprost acid due to its superior sensitivity and selectivity, other techniques have been historically used for prostaglandin analysis. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization to increase the volatility of the prostaglandins, which can add complexity to the sample preparation process.

  • Immunoassays (ELISA, RIA): These methods can be high-throughput but may suffer from cross-reactivity with structurally related compounds, potentially leading to a lack of specificity.[10]

For the bioanalytical quantification of Latanoprost acid in a regulatory context, LC-MS/MS with a deuterated internal standard remains the most robust and reliable choice, consistently meeting the stringent validation requirements of the FDA and ICH.

References

A Comparative Guide to Internal Standards for Prostaglandin Analysis: Latanoprost Acid-d4 and Other Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of prostaglandins (PGs) is critical for advancing research in numerous physiological and pathological processes, including inflammation, pain, and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity. The use of a suitable internal standard is paramount in LC-MS/MS analysis to correct for variability during sample preparation and analysis, ensuring data accuracy and reliability. This guide provides a comparative overview of Latanoprost acid-d4 and other commonly used deuterated internal standards for prostaglandin analysis.

The Role of Internal Standards in Prostaglandin Analysis

Internal standards are compounds added to samples at a known concentration before sample processing. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, experiencing similar extraction recovery, matrix effects, and ionization efficiency. Stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs of prostaglandins, are considered the most effective as they are chemically identical to the analytes, differing only in mass. This allows for accurate correction of variations that can occur throughout the analytical workflow.

This compound: A Specialized Internal Standard

This compound is a deuterated analog of Latanoprost acid, the active metabolite of the glaucoma medication Latanoprost.[1][2] It is primarily designed and validated for use as an internal standard for the quantitative analysis of Latanoprost acid itself.[1]

Structural Comparison with Endogenous Prostaglandins:

Latanoprost acid is a synthetic analog of Prostaglandin F2α (PGF2α).[3][4] While it shares the core cyclopentane ring and two side chains characteristic of prostaglandins, there are key structural differences compared to endogenous prostaglandins like PGE2, PGD2, and PGF2α. Notably, Latanoprost acid has a phenyl group at the end of the omega chain, which is absent in the common endogenous prostaglandins. This structural difference can influence its chromatographic retention time and ionization efficiency relative to endogenous PGs.

Due to these structural differences, this compound is not the ideal internal standard for the broad analysis of various endogenous prostaglandins. Its primary and validated application remains the quantification of its non-deuterated counterpart, Latanoprost acid. For the analysis of endogenous prostaglandins, it is best practice to use a deuterated standard of the specific prostaglandin being measured (e.g., d4-PGE2 for PGE2 analysis).

Commonly Used Deuterated Internal Standards for Endogenous Prostaglandin Analysis

For the accurate quantification of endogenous prostaglandins, a variety of deuterated standards are commercially available. The most commonly employed standards include d4-Prostaglandin E2 (d4-PGE2) and d4-Prostaglandin D2 (d4-PGD2). These standards are structurally identical to their endogenous counterparts, ensuring they co-elute and experience similar matrix effects, which is crucial for reliable quantification.[5]

Performance Comparison of Internal Standards

The choice of an internal standard can significantly impact the accuracy and precision of prostaglandin analysis. The following table summarizes typical performance data for commonly used deuterated internal standards from various studies. It is important to note that direct comparison should be approached with caution as experimental conditions can vary between studies.

Internal StandardAnalyte(s)MethodIntra-day Precision (% CV)Inter-day Precision (% CV)Recovery (%)Matrix EffectReference
d4-PGE2 PGE2, PGD2LC-MS/MS< 5%< 5%92.0 ± 4.9% (PGE2)Minimal when using SIL-IS[5]
d4-PGD2 PGD2, PGE2LC-MS/MS< 5%< 5%77.0 ± 3.0% (PGD2)Minimal when using SIL-IS[5]
PGE2-d4 PGE2, isoPGE2LC-MS/MSNot specifiedNot specified~90%Minimal in brain tissue[6]
iPF2α-III-d4 iPF2α-IIILC-MS/MSNot specifiedNot specified62 ± 8%95 ± 6%[7]
iPF2α-VI-d4 iPF2α-VILC-MS/MSNot specifiedNot specified60 ± 10%103 ± 5%[7]

Key Observations:

  • High Precision: The use of deuterated internal standards generally results in excellent intra- and inter-day precision, with coefficients of variation (CV) typically below 15%, and often below 5%.[5]

  • Variable Recovery: Extraction recovery can vary depending on the prostaglandin and the complexity of the matrix. For instance, the recovery of PGD2 was found to be lower than that of PGE2, highlighting the importance of using a specific internal standard for each analyte to account for such differences.[5]

  • Matrix Effect Mitigation: Stable isotope-labeled internal standards are highly effective at compensating for matrix effects, which are a common source of inaccuracy in LC-MS/MS analysis of biological samples.[8][9][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results in prostaglandin analysis. Below is a representative protocol for the analysis of prostaglandins in biological fluids using LC-MS/MS with deuterated internal standards.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spiking: To 500 µL of the biological sample (e.g., cell culture supernatant, plasma), add a solution containing the deuterated internal standards (e.g., 20 µL of a 100 ng/mL solution of d4-PGE2 and d4-PGD2).[5]

  • Acidification: Add 40 µL of 1 M citric acid to acidify the sample. To prevent oxidation, 5 µL of 10% butylated hydroxytoluene (BHT) can be added.[5]

  • Extraction: Perform liquid-liquid extraction by adding 2 mL of a hexane:ethyl acetate mixture (1:1, v/v) and vortexing for 1 minute. Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction twice.[5]

  • Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, for example, 200 µL of methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v).[5]

2. LC-MS/MS Analysis:

  • Chromatography: Inject the reconstituted sample onto a suitable reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard. For example, for PGE2 and PGD2, the transition m/z 351 to 271 is often monitored, while for their d4-analogs, the transition is m/z 355 to 275.[5]

3. Data Analysis:

  • Quantify the prostaglandins by creating a calibration curve based on the peak area ratios of the analyte to its deuterated internal standard at known concentrations.

Visualizing Prostaglandin Signaling and Analysis Workflow

To better understand the biological context and the analytical process, the following diagrams are provided.

Prostaglandin_Signaling_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1/COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGES PGH2->PGES PGDS PGDS PGH2->PGDS PGFS PGFS PGH2->PGFS PGE2 PGE2 PGES->PGE2 PGD2 PGD2 PGDS->PGD2 PGF2a PGF2α PGFS->PGF2a Receptors Prostanoid Receptors (EP, DP, FP) PGE2->Receptors PGD2->Receptors PGF2a->Receptors Signaling Downstream Signaling (cAMP, Ca2+) Receptors->Signaling

Caption: Prostaglandin Biosynthesis and Signaling Pathway.

Experimental_Workflow Start Biological Sample Spike Spike with Internal Standard (e.g., this compound) Start->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in LC-MS Compatible Solvent Drydown->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data End Results Data->End

Caption: General Experimental Workflow for Prostaglandin Analysis.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable methods for prostaglandin quantification. While this compound is an excellent choice for the specific analysis of Latanoprost acid, its structural differences from endogenous prostaglandins make it a less suitable candidate for their broad-spectrum analysis. For accurate and precise measurement of endogenous prostaglandins such as PGE2 and PGD2, the use of their respective stable isotope-labeled analogs, like d4-PGE2 and d4-PGD2, is strongly recommended. These standards have been demonstrated to effectively compensate for analytical variability, leading to high-quality, reproducible data essential for advancing research and drug development.

References

Navigating the Analytical Maze: A Comparative Guide to Latanoprost Acid-d4 Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a comprehensive comparison of analytical methods for Latanoprost acid-d4, a critical internal standard in the bioanalysis of the glaucoma medication Latanoprost. By presenting detailed experimental protocols and performance data from various validated methods, this document serves as a vital resource for establishing robust cross-laboratory validation studies.

The ability to confidently compare and pool data from multiple sites is the bedrock of efficient drug development. For Latanoprost, a prostaglandin F2α analogue used to treat elevated intraocular pressure, accurate quantification of its active metabolite, Latanoprost acid, is crucial for pharmacokinetic and pharmacodynamic assessments. This compound, as a stable isotope-labeled internal standard, is indispensable for achieving the required precision and accuracy in these measurements, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide synthesizes data from several published single-laboratory validation studies to provide a comparative overview of key performance characteristics. While a direct multi-laboratory cross-validation study for this compound is not publicly available, the information herein offers a solid foundation for laboratories looking to establish method equivalency.

Comparative Analysis of Analytical Method Performance

The following table summarizes the performance characteristics of different LC-MS/MS methods validated for the quantification of Latanoprost acid, utilizing this compound as an internal standard. These parameters are critical for assessing a method's suitability for its intended purpose and for setting acceptance criteria in a cross-validation protocol.

ParameterMethod 1Method 2Method 3
Matrix Rabbit Aqueous Humor & Ciliary BodyHuman PlasmaOphthalmic Microemulsion
Instrumentation HPLC-ESI-MS/MSLC-MS/MS with ESI or UniSprayRP-HPLC with UV detection
Linearity Range 10-160 ng/mL (AH), 80-1280 ng/g (CB)0.5-50 ng/mLNot explicitly for this compound
Correlation Coefficient (r²) ≥ 0.99> 0.990.999 (for Latanoprost)
Limit of Detection (LOD) 30.66 pg/mL (AH), 237.75 pg/g (CB)Not specified0.07 µg/ml (for Latanoprost)
Lower Limit of Quantification (LLOQ) 10 ng/mL (AH), 80 ng/g (CB)0.5 ng/mL0.019 µg/ml (for Latanoprost)
Precision (%RSD) < 15%< 15%< 2% (for Latanoprost)
Accuracy (%) Within ±15% of nominalNot specified98.0–102.0% (for Latanoprost)

AH: Aqueous Humor, CB: Ciliary Body

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols from the cited studies.

Method 1: Quantification in Rabbit Aqueous Humor and Ciliary Body[1]
  • Sample Preparation:

    • Aqueous Humor (AH): Protein precipitation with methanol.

    • Ciliary Body (CB): Liquid-liquid extraction with a mixture of ethyl acetate and isopropanol (60:40, v/v).

  • Internal Standard: this compound.

  • Chromatography:

    • Column: Octylsilica (C8) column.

    • Elution: Isocratic.

  • Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mode: Selected Reaction Monitoring (SRM).

Method 2: Quantification in Plasma[2]
  • Sample Preparation: Extraction with a mixture of ethyl acetate and isopropanol.

  • Internal Standard: Tetra-deuterated analogs of Latanoprost and Latanoprost free acid.

  • Chromatography:

    • Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid.

  • Detection:

    • Instrument: Xevo TQ-XS mass spectrometer.

    • Ionization: Electrospray (ESI) or UniSpray, operating in positive MRM mode. This study highlighted that UniSpray ionization provided better sensitivity.

Method 3: Quantification in Ophthalmic Formulations (Latanoprost)[3][4][5]

While this method focuses on the parent drug, Latanoprost, its parameters provide a useful reference for quality control applications.

  • Chromatography:

    • Column: Supelco analytical C18 (250 mm × 4.6 mm i.d., 5 μm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile and water (60:40, v/v).

    • Flow Rate: 1 ml/min.

  • Detection:

    • Detector: Ultraviolet (UV) at 210 nm.

Visualizing the Path to Cross-Validation and a Deeper Understanding of Latanoprost's Action

To facilitate a clear understanding of the processes involved, the following diagrams illustrate a typical workflow for inter-laboratory method validation and the signaling pathway of Latanoprost.

Inter_Laboratory_Validation_Workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Assessment A Method Development & Initial Validation B Protocol & SOP Preparation A->B Documentation C Preparation & Distribution of Standardized Samples & QC materials B->C Material Preparation D Method Transfer & Familiarization C->D Shipment E Execution of Validation Protocol D->E Implementation F Analysis of Blinded Samples E->F Application G Statistical Analysis of Results (e.g., Bland-Altman, t-test) F->G Data Submission H Assessment of Inter-Lab Variability G->H I Acceptance Criteria Met? H->I J Method Considered Cross-Validated I->J Yes K Troubleshooting & Re-evaluation I->K No K->D Re-initiate Transfer

Caption: Workflow for Inter-Laboratory Analytical Method Validation.

Latanoprost exerts its therapeutic effect by reducing intraocular pressure. This is primarily achieved by increasing the outflow of aqueous humor from the eye. The underlying mechanism involves the activation of specific signaling pathways.[1][2][3]

Latanoprost_Signaling_Pathway cluster_cell Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Hydrolysis in Cornea FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to PI3K_Akt_mTOR PI3K-Akt-mTOR Signaling Pathway FP_Receptor->PI3K_Akt_mTOR Activates Extracellular_Matrix_Remodeling Extracellular Matrix Remodeling PI3K_Akt_mTOR->Extracellular_Matrix_Remodeling Leads to Increased_Outflow Increased Uveoscleral Outflow of Aqueous Humor Extracellular_Matrix_Remodeling->Increased_Outflow

Caption: Simplified Signaling Pathway of Latanoprost.

Conclusion

The successful cross-validation of an analytical method for this compound is a critical step in ensuring data integrity across multiple research sites. While this guide does not present a head-to-head inter-laboratory study, it provides a valuable comparative analysis of existing validated methods. By understanding the nuances of different experimental protocols and their corresponding performance characteristics, researchers can make informed decisions when selecting or transferring a method. The provided workflow for inter-laboratory validation offers a clear roadmap for this process. Furthermore, a foundational understanding of Latanoprost's mechanism of action, as depicted in the signaling pathway, enriches the scientific context for this analytical work. Ultimately, the harmonization of analytical methodologies is a key enabler of collaborative research and the accelerated development of sight-saving therapies.

References

Latanoprost Acid-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Latanoprost acid, the active metabolite of the glaucoma medication Latanoprost, is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comparative overview of the performance of Latanoprost acid-d4 as an internal standard, with a look at an alternative approach for the parent drug, Latanoprost.

Deuterated analogs are widely considered the gold standard for internal standards in mass spectrometry. By co-eluting with the analyte and having a similar ionization efficiency and fragmentation pattern, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects. This guide delves into the specifics of using this compound and presents its performance data alongside a non-deuterated alternative used for the parent compound, highlighting the differences in analytical strategy.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of robust bioanalytical methods. Ideally, an internal standard should be structurally similar to the analyte, exhibit similar chromatographic behavior, and not be present in the biological matrix. Here, we compare the performance of this compound in an LC-MS/MS method for the quantification of Latanoprost acid with an alternative, non-deuterated internal standard used for the quantification of the prodrug Latanoprost by HPLC-UV.

Internal StandardAnalyteMethodMatrixLinearity (Correlation Coefficient)Accuracy (% Bias)Precision (% RSD)
This compound Latanoprost acidLC-MS/MSRabbit Aqueous Humor>0.99Within ±15%<15%
This compound Latanoprost acidLC-MS/MSRabbit Ciliary Body>0.99Within ±15%<15%
Triamcinolone acetonide LatanoprostHPLC-UVOphthalmic Solution0.99999.59% - 100.53% (as recovery)Intra-day: <1.01%, Inter-day: <0.97%

It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions, analytical techniques, and analytes (acid vs. prodrug) vary significantly.

In-Depth Look: this compound

A study by Zammataro et al. (2011) provides a thorough validation of an LC-MS/MS method for the quantification of Latanoprost acid in rabbit aqueous humor and ciliary body using this compound as the internal standard.[1] The method demonstrated excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical variability and ensuring the reliability of the obtained data.

An Alternative Approach: Triamcinolone Acetonide for Latanoprost

In a different analytical approach focusing on the prodrug Latanoprost in ophthalmic solutions, Mansoor and Tas developed an HPLC-UV method using triamcinolone acetonide as an internal standard. This method also showed good performance in terms of linearity, accuracy (presented as recovery), and precision. While not a direct comparison for the quantification of the active metabolite, it illustrates the use of a structurally unrelated compound as an internal standard in a different analytical context. The choice of such an internal standard is often guided by its chromatographic properties and lack of interference with the analyte of interest.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of Latanoprost and a typical experimental workflow for its quantification.

Caption: Latanoprost Signaling Pathway.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample_Collection Biological Sample (e.g., Aqueous Humor) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (C18 or C8 column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical Workflow for Latanoprost Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of Latanoprost acid using this compound as an internal standard, and for Latanoprost using triamcinolone acetonide.

Protocol 1: Quantification of Latanoprost Acid using this compound (LC-MS/MS)

This protocol is based on the method described by Zammataro et al. (2011) for rabbit aqueous humor and ciliary body.[1]

1. Sample Preparation (Aqueous Humor):

  • To 100 µL of aqueous humor, add 20 µL of this compound internal standard solution.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

2. Sample Preparation (Ciliary Body):

  • Homogenize the ciliary body tissue.

  • To an aliquot of the homogenate, add the this compound internal standard.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C8 or C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Latanoprost acid and this compound.

4. Data Analysis:

  • Quantify Latanoprost acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 2: Quantification of Latanoprost using Triamcinolone Acetonide (HPLC-UV)

This protocol is based on the method described by Mansoor and Tas for ophthalmic solutions.

1. Sample and Standard Preparation:

  • Prepare a stock solution of Latanoprost and triamcinolone acetonide in a suitable solvent (e.g., acetonitrile).

  • Prepare calibration standards by diluting the stock solutions.

  • Prepare the sample by diluting the ophthalmic solution and adding the internal standard.

2. HPLC-UV Analysis:

  • LC Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic mixture of acetonitrile and water with a modifier like trifluoroacetic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).

3. Data Analysis:

  • Quantify Latanoprost by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

For the accurate and precise quantification of Latanoprost acid in biological matrices by LC-MS/MS, this compound has demonstrated its suitability as an internal standard, providing reliable data that adheres to regulatory guidelines. Its use is highly recommended to control for analytical variability. While other internal standards and analytical techniques can be employed, particularly for the parent drug in pharmaceutical formulations, the use of a stable isotope-labeled internal standard remains the benchmark for bioanalytical assays of endogenous or xenobiotic compounds. The choice of internal standard and methodology should always be tailored to the specific requirements of the study, considering the analyte, matrix, and desired level of sensitivity and accuracy.

References

A Comparative Guide to the Linearity and Range of Latanoprost Acid-d4 Calibration Curves in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. When analyzing Latanoprost, an ophthalmic solution used to treat glaucoma and ocular hypertension, its active metabolite, Latanoprost acid, is often the target analyte in biological matrices. To ensure the reliability of these measurements, a deuterated internal standard, Latanoprost acid-d4, is commonly employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the linearity and range of calibration curves obtained for Latanoprost and Latanoprost acid when using this compound as an internal standard, based on published experimental data.

Quantitative Performance of Analytical Methods

The performance of an analytical method is critically defined by its linearity and quantitative range, which are established through the validation of calibration curves. Linearity, typically expressed as the coefficient of determination (R²), indicates how well the instrumental response correlates with the analyte concentration. The range of a method is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), representing the lowest and highest concentrations of the analyte that can be measured with acceptable precision and accuracy.

The following table summarizes the linearity and range of various LC-MS/MS methods that utilize this compound for the quantification of Latanoprost and Latanoprost acid in different biological matrices.

AnalyteMatrixLinearity (R²)LLOQULOQReference
Latanoprost AcidRabbit Aqueous Humor> 0.9910 ng/mL160 ng/mL[1]
Latanoprost AcidRabbit Ciliary Body> 0.9980 ng/g1280 ng/g[1]
Latanoprost & Latanoprost AcidPlasma> 0.990.5 ng/mL50 ng/mL[2]
LatanoprostSkin Layers> 0.99Not SpecifiedNot Specified[3]
LatanoprostOphthalmic Solution0.9990.00125 µg/mL0.0188 µg/mL[4]
LatanoprostOphthalmic MicroemulsionNot Specified0.019 µg/mlNot Specified[5]
LatanoprostAqueous Solutions0.9990.0125 µg/mL1 µg/mL[6]
LatanoprostPharmaceutical Formulations0.990Not SpecifiedNot Specified[7]

Experimental Protocols

The successful application of these analytical methods relies on meticulous experimental procedures. Below are detailed protocols from studies that have utilized this compound as an internal standard.

Method 1: Quantification of Latanoprost Acid in Rabbit Aqueous Humor and Ciliary Body[1]
  • Sample Preparation (Aqueous Humor): To 100 µL of aqueous humor, 80 µL of methanol and 20 µL of a 600 ng/mL this compound internal standard solution in methyl acetate were added for protein precipitation. After vortexing and centrifugation, the supernatant was directly analyzed.

  • Sample Preparation (Ciliary Body): 25 mg of ciliary body tissue was homogenized and extracted with 1 mL of a 60:40 (v/v) mixture of ethyl acetate and isopropanol containing the internal standard. The organic layer was evaporated to dryness and the residue was reconstituted for analysis.

  • Liquid Chromatography:

    • Column: Octylsilica (C8) column.

    • Elution: Isocratic.

    • Mobile Phase: Not specified in the abstract.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM).

Method 2: Quantification of Latanoprost and Latanoprost Acid in Plasma[2]
  • Sample Preparation: Plasma samples were extracted using a mixture of ethyl acetate and isopropanol. The extracted samples were reconstituted in the mobile phase.

  • Liquid Chromatography:

    • Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% formic acid.

    • Run Time: 8 minutes.

  • Mass Spectrometry:

    • Instrument: Xevo TQ-XS.

    • Ionization: Electrospray (ESI) or UniSpray (US) operating in MRM mode.

    • Internal Standard: Tetra-deuterated analogs of Latanoprost and Latanoprost free acid.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical quantification of Latanoprost acid using LC-MS/MS with this compound as an internal standard.

Latanoprost Acid Quantification Workflow Bioanalytical Workflow for Latanoprost Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Matrix Biological Matrix (e.g., Plasma, Aqueous Humor) Spike Spike with This compound (IS) Matrix->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC Inject MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) MS->Calibration Generate Data Quantification Quantification of Latanoprost Acid Calibration->Quantification

References

A Comparative Guide to Internal Standards for Latanoprost Acid Quantification: Latanoprost Acid-d4 versus ¹³C-labeled Latanoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Latanoprost acid, the active metabolite of the glaucoma medication Latanoprost, is critical in pharmacokinetic, pharmacodynamic, and toxicological studies. The gold standard for such bioanalytical assays is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two common types of SIL-IS for Latanoprost acid: the deuterated Latanoprost acid-d4 and the theoretically superior ¹³C-labeled Latanoprost acid.

Executive Summary

FeatureThis compound¹³C-labeled Latanoprost Acid (Projected)
Chemical Identity Chemically identical to the analyte, with four deuterium atoms replacing hydrogen atoms.Chemically identical to the analyte, with one or more ¹³C atoms replacing ¹²C atoms.
Co-elution with Analyte Prone to a slight chromatographic shift (isotope effect), leading to potential differences in retention time compared to the native analyte.Expected to exhibit near-perfect co-elution with the native analyte.
Compensation for Matrix Effects Generally effective, but the chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accuracy.Superior compensation for matrix effects due to identical retention time and ionization behavior.
Isotopic Stability Deuterium labels can be susceptible to back-exchange, although this is less common with non-labile positions.¹³C labels are highly stable and not prone to exchange under typical analytical conditions.
Accuracy and Precision Methods using this compound have been validated with acceptable accuracy and precision (<15% RSD).Projected to offer improved accuracy and precision due to more effective correction of variability.
Commercial Availability & Cost Readily available from various suppliers.Generally less common and more expensive to synthesize.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

The primary function of an internal standard in LC-MS/MS is to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection.

cluster_workflow Bioanalytical Workflow cluster_variability Sources of Variability Corrected by IS Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Addition of IS LC Separation LC Separation Sample Preparation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Analyte/IS Ratio Extraction Recovery Extraction Recovery Matrix Effects Matrix Effects Injection Volume Injection Volume Instrument Response Instrument Response

Caption: A simplified workflow of a quantitative bioanalytical assay highlighting the role of the internal standard.

Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.

This compound: The Established Standard

This compound is a widely used internal standard for the quantification of Latanoprost acid in various biological matrices. Its performance has been documented in several validated bioanalytical methods.

Experimental Data for this compound

The following table summarizes typical validation parameters from a study utilizing this compound as an internal standard for the quantification of Latanoprost acid in rabbit aqueous humor (AH) and ciliary body (CB).[1]

ParameterAqueous Humor (AH)Ciliary Body (CB)
Linearity Range 10–160 ng/mL80–1280 ng/g
Accuracy Within ±15% of nominal valuesWithin ±15% of nominal values
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) 30.66 pg/mL237.75 pg/g
Limit of Quantification (LOQ) 10 ng/mL80 ng/g
Experimental Protocol: Quantification of Latanoprost Acid using this compound IS

This protocol is a representative example based on published methods.[1]

  • Sample Preparation:

    • For aqueous humor, protein precipitation is performed with methanol.

    • For ciliary body, liquid-liquid extraction is carried out using a mixture of ethyl acetate and isopropanol (60:40, v/v).

    • This compound internal standard is added to the samples prior to extraction.

  • LC-MS/MS Analysis:

    • LC System: Reverse phase-high performance liquid chromatography (RP-HPLC).

    • Column: Octylsilica (C8) column.

    • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., water/acetonitrile with a modifier).

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM).

cluster_workflow Experimental Workflow cluster_details Key Method Details Biological Sample Biological Sample Add this compound IS Add this compound IS Biological Sample->Add this compound IS Extraction Extraction Add this compound IS->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Protein Precipitation (AH) Protein Precipitation (AH) Liquid-Liquid Extraction (CB) Liquid-Liquid Extraction (CB) RP-HPLC (C8 Column) RP-HPLC (C8 Column) ESI-MS/MS (SRM) ESI-MS/MS (SRM)

Caption: A schematic of the experimental workflow for Latanoprost acid quantification using a deuterated internal standard.

¹³C-labeled Latanoprost Acid: The Superior Alternative

While this compound has proven to be a reliable internal standard, the use of a ¹³C-labeled counterpart is projected to offer significant advantages, primarily by mitigating the "deuterium isotope effect."

The Deuterium Isotope Effect

The mass difference between hydrogen (¹H) and deuterium (²H) can lead to slight differences in physicochemical properties. In the context of chromatography, this can manifest as a small shift in retention time between the deuterated internal standard and the native analyte.[2] This lack of perfect co-elution can be problematic, especially in complex biological matrices where ion suppression or enhancement can vary across the chromatographic peak.

cluster_comparison Chromatographic Co-elution cluster_d4 This compound cluster_13C ¹³C-labeled Latanoprost Acid Analyte_d4 Latanoprost Acid IS_d4 This compound IS_d4->Analyte_d4  ΔRT > 0 Analyte_13C Latanoprost Acid IS_13C ¹³C-Latanoprost Acid IS_13C->Analyte_13C  ΔRT ≈ 0

Caption: A conceptual diagram illustrating the potential chromatographic shift (ΔRT) of a deuterated internal standard versus the co-elution of a ¹³C-labeled internal standard.

Projected Performance Advantages of ¹³C-labeled Latanoprost Acid

Based on the general principles of stable isotope labeling, a ¹³C-labeled Latanoprost acid would be expected to provide the following benefits:

  • Improved Accuracy and Precision: By co-eluting perfectly with the native analyte, the ¹³C-labeled internal standard experiences the exact same matrix effects, leading to more accurate and precise quantification.

  • Enhanced Isotopic Stability: The carbon-13 isotope is inherently stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, ensuring the integrity of the internal standard throughout the analytical process.

  • Greater Reliability in Complex Matrices: In challenging biological matrices prone to significant ion suppression, the superior performance of a ¹³C-labeled internal standard becomes even more critical for obtaining reliable data.

Conclusion and Recommendations

For routine bioanalysis of Latanoprost acid, this compound has been demonstrated to be a suitable internal standard, providing acceptable accuracy and precision. However, for assays requiring the highest level of accuracy and reliability, particularly in complex biological matrices or when using high-resolution chromatography, a ¹³C-labeled Latanoprost acid is the theoretically superior choice.

Recommendations for Researchers:

  • For standard pharmacokinetic studies: this compound is a cost-effective and validated option.

  • For studies with challenging matrices or requiring high precision: The use of a ¹³C-labeled Latanoprost acid internal standard is highly recommended, if available. The higher initial cost may be offset by the improved data quality and reduced need for method re-validation.

  • Method Development: When developing a new bioanalytical method for Latanoprost acid, if both deuterated and ¹³C-labeled standards are available, a preliminary assessment of co-elution and matrix effects should be performed to determine the optimal choice for the specific application.

Ultimately, the choice of internal standard will depend on the specific requirements of the analytical method, the nature of the biological matrix, and the availability and cost of the stable isotope-labeled compound. While this compound is a workhorse in the field, the principles of stable isotope analysis strongly suggest that ¹³C-labeled Latanoprost acid represents the next level in analytical performance.

References

Assessing the Isotopic Purity of Latanoprost Acid-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in bioanalytical assays, the quality of internal standards is paramount for accurate and reproducible results. Latanoprost acid-d4, a deuterated analog of the active metabolite of the glaucoma medication Latanoprost, is a widely utilized internal standard in mass spectrometry-based quantification. Its isotopic purity is a critical attribute that directly impacts the reliability of pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound, alongside a comparative look at an alternative deuterated prostaglandin analog, Travoprost-d4.

The Critical Role of Isotopic Purity

Deuterium-labeled internal standards are preferred in quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte of interest, yet they are distinguishable by their mass-to-charge ratio (m/z). However, the presence of unlabeled (d0) or partially labeled (d1, d2, d3) species in the deuterated standard can interfere with the accurate quantification of the analyte, especially at low concentrations. Therefore, a thorough assessment of the isotopic purity of this compound is an essential step in method validation.

Comparative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While vendors often provide a certificate of analysis with a stated purity, independent verification is crucial for rigorous scientific outcomes.

Here, we present a hypothetical comparative analysis of this compound from two different suppliers (Supplier A and Supplier B) and an alternative deuterated prostaglandin standard, Travoprost-d4. The data presented in the following tables is illustrative, based on typical findings for such compounds, and serves to demonstrate the key parameters for comparison.

Table 1: Isotopic Distribution of this compound and Travoprost-d4 by Mass Spectrometry

CompoundSupplier/Alternatived0 (%)d1 (%)d2 (%)d3 (%)d4 (%)Total Isotopic Purity (% d4)
This compoundSupplier A0.10.51.22.595.7
This compoundSupplier B<0.10.20.51.198.1
Travoprost-d4Alternative Standard0.20.81.53.094.5

Table 2: Summary of Purity Assessment for this compound

ParameterSupplier ASupplier BAcceptance Criteria
Chemical Purity (by HPLC) >99.0%>99.5%≥98.0%
Isotopic Purity (% d4) 95.7%98.1%≥95.0%
Contribution of d0 to Analyte Signal 0.1%<0.1%≤0.1%
NMR Confirmation Conforms to structureConforms to structureConforms to structure

From this hypothetical data, this compound from Supplier B exhibits a higher isotopic purity with a lower percentage of incompletely deuterated species compared to Supplier A. Both suppliers' products would be acceptable based on the defined criteria, but for assays requiring the highest sensitivity, the material from Supplier B would be preferable. Travoprost-d4 is presented as a viable alternative, though its isotopic purity in this example is slightly lower than that of this compound from Supplier A.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic purity. Below are the fundamental protocols for the key experiments.

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of the deuterated standard in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of resolving isotopic peaks.

  • Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer. Acquire full scan mass spectra in the appropriate mass range for the [M-H]⁻ or [M+H]⁺ ion of the deuterated standard.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d4 for this compound).

    • Identify and integrate the peak areas of the lower deuterated species (d3, d2, d1) and the unlabeled compound (d0).

    • Calculate the percentage of each isotopic species relative to the sum of all species.

    • Isotopic Purity (% d4) = (Area of d4 peak / Sum of areas of d0 to d4 peaks) x 100.

Protocol 2: Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution of the deuterated standard in a suitable solvent (e.g., acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities.

  • Calculation: Chemical Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the deuterated standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Compare the obtained spectrum with the known spectrum of the unlabeled Latanoprost acid.

    • Confirm the absence or significant reduction of proton signals at the positions expected to be deuterated.

    • Integrate the residual proton signals against a non-deuterated portion of the molecule or an internal standard to estimate the degree of deuteration.

Visualizing the Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the signaling pathway of Latanoprost acid.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_sample Sample cluster_analysis Analytical Methods cluster_results Data Analysis & Assessment latanoprost_d4 This compound hrms High-Resolution Mass Spectrometry latanoprost_d4->hrms hplc HPLC-UV latanoprost_d4->hplc nmr ¹H NMR Spectroscopy latanoprost_d4->nmr isotopic_dist Isotopic Distribution (d0, d1, d2, d3, d4) hrms->isotopic_dist chem_purity Chemical Purity hplc->chem_purity struct_confirm Structural Confirmation nmr->struct_confirm final_assessment Final Purity Assessment isotopic_dist->final_assessment chem_purity->final_assessment struct_confirm->final_assessment signaling_pathway Latanoprost Acid Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect latanoprost This compound fp_receptor FP Receptor latanoprost->fp_receptor binds g_protein Gq/11 fp_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates mapk MAPK Cascade pkc->mapk activates gene_exp Gene Expression (e.g., MMPs) mapk->gene_exp regulates ecm_remodeling Extracellular Matrix Remodeling gene_exp->ecm_remodeling uveoscleral_outflow Increased Uveoscleral Outflow ecm_remodeling->uveoscleral_outflow iop_reduction Reduced Intraocular Pressure uveoscleral_outflow->iop_reduction

A Comparative Guide to Bioequivalence Studies of Latanoprost Utilizing Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioequivalence studies for Latanoprost ophthalmic solutions, with a focus on the use of Latanoprost acid-d4 as an internal standard in bioanalytical methods. The information presented is compiled from preclinical and clinical research to support drug development and bioequivalence assessment.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Latanoprost acid from a comparative preclinical study in New Zealand White rabbits. This data provides a framework for understanding the bioequivalence between different formulations of Latanoprost.

Table 1: Mean Plasma Pharmacokinetic Parameters of Latanoprost Acid [1][2]

FormulationCmax (pg/mL)Tmax (hr)AUC (0-t) (hr*pg/mL)
Latanoprost 0.005% BAK-free174.10.25239.9
Latanoprost 0.005% with BAK (Reference)217.20.25304.5

Table 2: Mean Aqueous Humor Pharmacokinetic Parameters of Latanoprost Acid [1][2]

FormulationCmax (ng/mL)Tmax (hr)AUC (0-inf) (hr*ng/mL)
Latanoprost 0.005% BAK-free35.81.0133.1
Latanoprost 0.005% with BAK (Reference)31.51.0119.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioequivalence studies. The following protocols are based on validated LC-MS/MS methods for the quantification of Latanoprost acid in biological matrices, utilizing this compound as an internal standard.

Bioanalytical Method for Latanoprost Acid Quantification in Plasma and Aqueous Humor

This method is designed for the sensitive and selective quantification of Latanoprost acid.

1. Sample Preparation

  • Aqueous Humor: To 100 µL of aqueous humor, add 80 µL of methanol and 20 µL of the internal standard working solution (this compound). Vortex the mixture and centrifuge. The supernatant is then ready for LC-MS/MS analysis.

  • Plasma: Plasma samples can be extracted using a mixture of ethyl acetate and isopropanol. A 100 µL aliquot of the extracted sample is then reconstituted in the mobile phase for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: A C8 or C18 column (e.g., Waters Acquity BEH C8, 150 mm × 2.1 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water is commonly employed.

  • Flow Rate: A flow rate of 0.25 mL/min is often used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Internal Standard: this compound is used as the internal standard for accurate quantification.

Mandatory Visualizations

Mechanism of Action: Latanoprost Signaling Pathway

Latanoprost, a prostaglandin F2α analogue, reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.

latanoprost_pathway cluster_eye Eye Anatomy cluster_drug_action Drug Action Cornea Cornea Latanoprost_Acid Latanoprost_Acid Cornea->Latanoprost_Acid Hydrolysis by Esterases Aqueous_Humor Aqueous_Humor Ciliary_Muscle Ciliary_Muscle Aqueous_Humor->Ciliary_Muscle Uveoscleral_Pathway Uveoscleral_Pathway Ciliary_Muscle->Uveoscleral_Pathway Relaxes & Remodels Increased_Outflow Increased_Outflow Uveoscleral_Pathway->Increased_Outflow Enhances Latanoprost Latanoprost Latanoprost->Cornea Topical Administration Latanoprost_Acid->Aqueous_Humor FP_Receptor FP_Receptor Latanoprost_Acid->FP_Receptor Binds to FP_Receptor->Ciliary_Muscle Located in Reduced_IOP Reduced_IOP Increased_Outflow->Reduced_IOP Leads to

Caption: Latanoprost's mechanism of action in reducing intraocular pressure.

Experimental Workflow for a Comparative Bioequivalence Study

This diagram illustrates the typical workflow for a bioequivalence study of Latanoprost ophthalmic solutions.

bioequivalence_workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Subject_Recruitment Randomization Randomization Subject_Recruitment->Randomization Drug_Administration Drug_Administration Randomization->Drug_Administration Test vs. Reference Blood_Sampling Blood_Sampling Drug_Administration->Blood_Sampling Timed Intervals Sample_Preparation Sample_Preparation Blood_Sampling->Sample_Preparation LC_MS_MS_Analysis LC_MS_MS_Analysis Sample_Preparation->LC_MS_MS_Analysis with this compound Data_Acquisition Data_Acquisition LC_MS_MS_Analysis->Data_Acquisition Pharmacokinetic_Modeling Pharmacokinetic_Modeling Data_Acquisition->Pharmacokinetic_Modeling Statistical_Analysis Statistical_Analysis Pharmacokinetic_Modeling->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence_Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow of a Latanoprost bioequivalence study.

References

A Comparative Guide to the Inter-species Pharmacokinetics of Latanoprost Utilizing Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma, across various preclinical species and humans. The use of Latanoprost acid-d4 as an internal standard in bioanalytical methods is a key focus, ensuring accurate quantification and reliable cross-species comparisons. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the typical workflow for such studies.

Executive Summary

Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed in the eye to its biologically active form, Latanoprost acid.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) in different species is crucial for preclinical safety and efficacy evaluation, and for predicting its behavior in humans. This guide consolidates data from studies in rabbits, dogs, cynomolgus monkeys, and humans to facilitate a comprehensive understanding of its inter-species pharmacokinetics.

Data Presentation: Comparative Pharmacokinetics of Latanoprost Acid

The following tables summarize key pharmacokinetic parameters of Latanoprost acid in plasma and aqueous humor following topical administration of Latanoprost. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification by LC-MS/MS, especially at the low concentrations observed systemically.[2]

Table 1: Plasma Pharmacokinetics of Latanoprost Acid Following Topical Administration

SpeciesDoseCmax (pg/mL)Tmax (hours)t½ (minutes)
New Zealand White Rabbit 0.005% solution (one drop)174.1 - 217.20.25~2.3[3]
Beagle Dog 0.005% solution (once daily)Not explicitly stated in plasma, focus on IOP--
Cynomolgus Monkey 6 µg per eye~7,870 - 9,310 (total radioactivity)~0.17 (10 mins)12.4 - 13.8[4]
Human 0.005% solution (clinical dose)53~0.08 (5 mins)17[5]

Table 2: Aqueous Humor Pharmacokinetics of Latanoprost Acid Following Topical Administration

SpeciesDoseCmax (ng/mL)Tmax (hours)AUC (ng·hr/mL)
New Zealand White Rabbit 0.005% solution (one drop)Not explicitly stated-119.6 - 133.1[6]
Dutch Belted Rabbit 0.005% solution-2210 - 521[7]
Human 0.005% solution (clinical dose)15 - 301 - 2Not specified

Experimental Protocols

A standardized approach is essential for meaningful inter-species pharmacokinetic comparisons. Below are representative methodologies for key experiments.

Animal Models and Dosing
  • Species: New Zealand White rabbits, Dutch Belted rabbits, Beagle dogs, and Cynomolgus monkeys are commonly used preclinical models.[4][6][7]

  • Dosing: A single drop of 0.005% Latanoprost ophthalmic solution is typically administered to one or both eyes of the animal.[6][7] For multiple-dose studies, once-daily administration is common.[4]

Sample Collection
  • Blood Sampling: Blood samples are collected at various time points post-administration, such as 0.25, 0.5, 1, 4, 6, and 24 hours.[6] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Aqueous Humor Sampling: Aqueous humor samples are collected from the anterior chamber of the eye at specified time points, often in terminal studies.[7]

Bioanalytical Method for Latanoprost Acid Quantification
  • Principle: A sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is employed for the quantification of Latanoprost acid in biological matrices.[2]

  • Sample Preparation:

    • Thaw plasma or aqueous humor samples on ice.

    • Add an internal standard solution (this compound) to each sample.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Supelco C18, 250 mm × 4.6 mm, 5 µm) is typically used.[8][9]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is common.[2]

    • Flow Rate: A typical flow rate is 1 mL/min.[8][9]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Latanoprost acid and the this compound internal standard.[2]

  • Calibration and Quantification: A calibration curve is generated by spiking blank biological matrix with known concentrations of Latanoprost acid and a fixed concentration of the internal standard. The concentration of Latanoprost acid in the study samples is determined by the peak area ratio of the analyte to the internal standard.

Mandatory Visualization

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis AnimalModels Animal Model Selection (e.g., Rabbit, Dog, Monkey) Dosing Topical Administration of Latanoprost Ophthalmic Solution AnimalModels->Dosing SampleCollection Biological Sample Collection (Blood, Aqueous Humor) Dosing->SampleCollection Time Points SampleProcessing Sample Processing (Centrifugation, Extraction) SampleCollection->SampleProcessing InternalStandard Addition of Internal Standard (this compound) SampleProcessing->InternalStandard LCMS LC-MS/MS Analysis InternalStandard->LCMS Quantification Data Quantification (Peak Area Ratios) LCMS->Quantification PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Quantification->PK_Parameters Comparison Inter-species Comparison of Pharmacokinetic Profiles PK_Parameters->Comparison

Caption: Experimental workflow for inter-species pharmacokinetic comparison of Latanoprost.

Discussion

The pharmacokinetic data reveals significant inter-species differences in the systemic exposure and ocular disposition of Latanoprost acid. After topical administration, Latanoprost is rapidly absorbed through the cornea and hydrolyzed to its active acid form.[1]

In humans, the systemic plasma concentrations of Latanoprost acid are very low and transient, with a short half-life of 17 minutes.[5] This is due to rapid metabolism, primarily through fatty acid β-oxidation in the liver, and subsequent renal excretion.[1][10]

Preclinical models generally show higher systemic exposure compared to humans, which needs to be considered when extrapolating safety data. For instance, cynomolgus monkeys exhibit a rapid absorption with a Tmax of about 10 minutes and a plasma half-life of approximately 13 minutes.[4] Rabbits also show rapid absorption with a Tmax of 0.25 hours in plasma.[6]

The concentration of Latanoprost acid is significantly higher in the aqueous humor compared to plasma, reflecting its local site of action.[3] In humans, peak concentrations in the aqueous humor are reached about 1-2 hours after administration.[5] Similar Tmax values are observed in the aqueous humor of rabbits.[7]

Conclusion

The inter-species pharmacokinetic comparison of Latanoprost reveals a generally rapid absorption and hydrolysis to the active Latanoprost acid, followed by swift systemic clearance. While qualitative similarities exist, quantitative differences in parameters like Cmax and AUC are evident across species. The use of a deuterated internal standard such as this compound in validated LC-MS/MS methods is paramount for generating high-quality, comparable data. These findings are essential for the rational design and interpretation of preclinical studies and for predicting the pharmacokinetic behavior of Latanoprost in humans.

References

Latanoprost Acid-d4: A Comparative Guide for Use as an Internal Standard in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Latanoprost acid-d4 for use as an internal standard in the quantitative analysis of Latanoprost acid in clinical research. It offers a comparison with other deuterated prostaglandin analogs and includes detailed experimental data and protocols to support its application in bioanalytical method development and validation.

Performance Comparison of Deuterated Internal Standards

This compound is a stable, isotopically labeled version of Latanoprost acid, making it an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction and analysis, thereby correcting for variability. The use of a deuterated internal standard is considered the gold standard for bioanalytical assays.

The following table summarizes the performance data for this compound in the quantification of Latanoprost acid, alongside data for other commonly used deuterated prostaglandin internal standards.

Internal StandardAnalyte(s)MethodLinearity (r²)Accuracy (% Recovery)Precision (% RSD)
This compound Latanoprost acid LC-MS/MS >0.99 95.8 - 104.5 ≤ 11.8
d4-PGE2PGE2, PGD2LC-MS/MSNot explicitly reported97.2 - 100.80.57 - 4.52 (Intra-day), 1.26 - 2.43 (Inter-day)
d4-PGD2PGE2, PGD2LC-MS/MSNot explicitly reported97.2 - 100.80.57 - 4.52 (Intra-day), 1.26 - 2.43 (Inter-day)

Note: The data for d4-PGE2 and d4-PGD2 are compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Detailed Validation Data for this compound

The following tables provide a detailed summary of the validation parameters for a bioanalytical method using this compound as an internal standard for the quantification of Latanoprost acid in rabbit aqueous humor (AH) and ciliary body (CB).[1]

Linearity
MatrixCalibration Range (ng/mL or ng/g)Correlation Coefficient (r)
Aqueous Humor (AH)10 - 160> 0.99
Ciliary Body (CB)80 - 1280> 0.99
Accuracy and Precision
MatrixSpiked Concentration (ng/mL or ng/g)Mean Measured Concentration (ng/mL or ng/g) ± SDAccuracy (%)Precision (% RSD)
Aqueous Humor (AH)
LQC12.512.0 ± 1.495.811.8
MQC8083.6 ± 4.2104.55.0
HQC140142.1 ± 7.4101.55.2
Ciliary Body (CB)
LQC10098.9 ± 9.798.99.8
MQC640665.6 ± 53.9104.08.1
HQC11201148.0 ± 82.7102.57.2

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

Bioanalytical Method for Latanoprost Acid Quantification

This protocol describes a validated method for the quantification of Latanoprost free acid in rabbit aqueous humor (AH) and ciliary body (CB) using this compound as an internal standard.[1]

1. Sample Preparation:

  • Aqueous Humor (AH): To 100 µL of AH, add 20 µL of this compound internal standard (IS) solution (600 ng/mL in methyl acetate) and 80 µL of methanol for protein precipitation. Vortex mix and centrifuge.

  • Ciliary Body (CB): Homogenize the tissue sample. To the homogenate, add 20 µL of IS solution (600 ng/mL) and extract with 1 mL of ethyl acetate:isopropanol (60:40, v/v). Vortex mix and centrifuge. Collect the organic layer and repeat the extraction. Combine the organic layers and evaporate to dryness.

2. Reconstitution:

  • Reconstitute the dried residue from both AH and CB preparations in 150 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Column: Octylsilica (C8) column.

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., water/acetonitrile 55:45, v/v).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM) of the precursor-to-product ion transitions for Latanoprost acid and this compound.

4. Quantification:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of Latanoprost acid from a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Aqueous Humor or Ciliary Body) add_is Add this compound (Internal Standard) start->add_is extraction Protein Precipitation (AH) or Liquid-Liquid Extraction (CB) add_is->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness (CB) centrifugation->evaporation for CB samples reconstitution Reconstitute in Mobile Phase centrifugation->reconstitution for AH samples evaporation->reconstitution hplc LC-MS/MS Analysis (C8 Column, ESI+) reconstitution->hplc detection SRM Detection hplc->detection quantification Quantification (Peak Area Ratio vs. Calibration Curve) detection->quantification result Final Concentration of Latanoprost Acid quantification->result

Bioanalytical Workflow for Latanoprost Acid Quantification.

signaling_pathway latanoprost Latanoprost (Prodrug) latanoprost_acid Latanoprost Acid (Active Drug) latanoprost->latanoprost_acid Hydrolysis in Cornea fp_receptor Prostaglandin F Receptor (FP) latanoprost_acid->fp_receptor Binds to g_protein Gq Protein Activation fp_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release Stimulates ER Ca2+ release pkc Protein Kinase C (PKC) Activation dag->pkc mmp Matrix Metalloproteinase (MMP) Upregulation ca_release->mmp pkc->mmp ecm Extracellular Matrix Remodeling mmp->ecm outflow Increased Uveoscleral Outflow ecm->outflow iop Reduced Intraocular Pressure outflow->iop

Signaling Pathway of Latanoprost in Reducing Intraocular Pressure.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Latanoprost Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Latanoprost acid-d4, a deuterated analog of Latanoprost acid used in research. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact. This compound is a potent prostaglandin analog and should be handled with care.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness. Due to its potency as a pharmaceutical compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent accidental exposure.[1]

Recommended Personal Protective Equipment (PPE)

ActivityRecommended PPERationale
Weighing and Dispensing (as a solid or neat oil) - Chemical splash goggles or full-face shield- Nitrile or neoprene gloves (double-gloving recommended)- Disposable, solid-front lab coat with tight-fitting cuffs- Use within a certified chemical fume hood or other ventilated enclosureHigh risk of aerosolization and exposure to potent compound. Full facial and respiratory protection is critical. Double-gloving provides an additional barrier.[1]
Solution Preparation and Handling - Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (nitrile or neoprene)- Lab coat- Work within a well-ventilated area or chemical fume hoodReduced risk of aerosolization compared to handling the pure compound, but potential for splashes and spills remains.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_info Review Safety Data Sheet (SDS) and conduct a risk assessment. prep_area Prepare and decontaminate work area (e.g., chemical fume hood). prep_info->prep_area prep_ppe Don appropriate Personal Protective Equipment (PPE). prep_area->prep_ppe handle_exp Perform experimental procedures (weighing, dissolving, etc.) within a containment device. prep_ppe->handle_exp cleanup_decon Decontaminate all equipment and work surfaces. handle_exp->cleanup_decon cleanup_ppe Doff PPE in the correct sequence to avoid self-contamination. cleanup_decon->cleanup_ppe cleanup_waste Segregate and label all contaminated waste for disposal. cleanup_ppe->cleanup_waste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols

  • Solvent Selection: this compound is often supplied in a solvent such as methyl acetate or ethanol. If a different solvent is required, the original solvent can be carefully evaporated under a gentle stream of an inert gas like nitrogen. The compound can then be redissolved in a suitable organic solvent such as DMSO or ethanol.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of prostaglandin analogs for more than one day. Prepare fresh aqueous solutions for immediate use by diluting a stock solution in an organic solvent with the desired aqueous buffer.

Spill and Exposure Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site.

Disposal Plan

Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and potential exposure.

Disposal Workflow

Caption: A step-by-step process for the safe disposal of this compound and associated waste.

Key Disposal Considerations:

  • Unused Compound: Do not dispose of unused this compound down the drain or in regular trash.[1] It should be collected in a clearly labeled, sealed container for disposal by a certified hazardous waste vendor.[1]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, vials, gloves, and lab coats, should be considered hazardous waste.[1] These items must be collected in designated, sealed containers and disposed of appropriately.[1]

  • Waste Segregation: Keep this compound waste separate from other waste streams unless their compatibility has been confirmed.[1]

  • Lab Packing: For laboratories generating various types of chemical waste, a "lab pack" service from a hazardous waste disposal company can be a convenient and compliant disposal method.[2] This involves packaging smaller containers of laboratory waste into a larger drum for safe transport and disposal.[2]

  • Regulations: Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations for hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.